molecular formula C6H5FN2O3 B580695 5-Fluoro-2-methoxy-3-nitropyridine CAS No. 1211534-27-8

5-Fluoro-2-methoxy-3-nitropyridine

Cat. No.: B580695
CAS No.: 1211534-27-8
M. Wt: 172.115
InChI Key: AUTWTMWCSZVKJT-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-3-nitropyridine is a versatile chemical intermediate primarily used in pharmaceutical research and development . Its molecular structure, incorporating both nitro and methoxy functional groups on a fluorinated pyridine ring, makes it a valuable building block for constructing complex heterocyclic frameworks essential in drug discovery . Researchers utilize this compound in the synthesis of various bioactive molecules, with studies focusing on potential therapeutic effects, such as antiviral or anticancer agents . The nitro group serves as a versatile handle for further synthetic transformations, including reduction to an amine, facilitating the development of more complex molecular architectures . As a fluorinated nitropyridine, it belongs to a class of compounds recognized as convenient and readily available precursors for a wide range of biologically active systems . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTWTMWCSZVKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742676
Record name 5-Fluoro-2-methoxy-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211534-27-8
Record name 5-Fluoro-2-methoxy-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211534-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxy-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 5-Fluoro-2-methoxy-3-nitropyridine (CAS No. 1211534-27-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxy-3-nitropyridine is a substituted pyridine derivative with the CAS number 1211534-27-8. This compound is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to its specific arrangement of functional groups—a fluorine atom, a methoxy group, and a nitro group—on the pyridine scaffold. These features make it a potentially valuable building block for the synthesis of more complex molecules with desired biological activities. The strategic placement of these substituents can influence the physicochemical properties, metabolic stability, and target-binding interactions of resulting compounds. While detailed experimental data for this specific molecule is not extensively available in public literature, this guide provides a summary of its known properties and places it within the broader context of related fluorinated and nitrated pyridine compounds used in research and development.

Core Properties

While comprehensive, experimentally determined data for this compound is limited, the following table summarizes its fundamental molecular properties based on available information from chemical suppliers and databases.

PropertyValue
CAS Number 1211534-27-8
Molecular Formula C₆H₅FN₂O₃
Molecular Weight 172.12 g/mol
Appearance Not specified (often a solid)
Purity Typically >95% (as supplied commercially)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, the synthesis of structurally similar compounds suggests that its preparation would likely involve a multi-step process. A plausible synthetic approach could involve the nitration of a corresponding 5-fluoro-2-methoxypyridine precursor. The synthesis of substituted pyridines often involves steps such as halogenation, nitration, amination, diazotization, and nucleophilic substitution.

The reactivity of this compound is dictated by its functional groups:

  • Nitro Group: The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be a versatile functional handle, for instance, it can be reduced to an amino group, which can then be further functionalized.

  • Fluoro Group: The fluorine atom can modulate the electronic properties and lipophilicity of the molecule. In the context of drug design, fluorine substitution is a common strategy to improve metabolic stability and binding affinity.

  • Methoxy Group: The methoxy group is an electron-donating group that can influence the regioselectivity of reactions on the pyridine ring. It can also serve as a hydrogen bond acceptor in interactions with biological targets.

A general workflow for the synthesis and purification of such a substituted pyridine is outlined below.

G General Synthetic Workflow start Starting Materials (e.g., Substituted Pyridine) reaction Chemical Transformation (e.g., Nitration, Halogenation) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Analysis (e.g., NMR, MS, HPLC) purification->analysis product Pure this compound analysis->product

Caption: A generalized workflow for the synthesis and purification of a substituted pyridine.

Potential Applications in Drug Discovery

Substituted pyridines are a prevalent structural motif in a wide range of approved pharmaceutical agents. The incorporation of fluorine and nitro groups, as seen in this compound, is a recognized strategy in medicinal chemistry.

  • Role as a Chemical Building Block: This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, enabling the construction of diverse chemical libraries for biological screening.

  • Influence of Fluorine: The presence of a fluorine atom can enhance the metabolic stability of a potential drug candidate by blocking sites of metabolism. It can also increase lipophilicity, which may improve membrane permeability, and modulate the pKa of nearby functional groups, affecting drug-target interactions.

  • Utility of the Nitro Group: The nitro group can be a precursor to an amino group, which is a key functional group for introducing further diversity and for forming ionic interactions with biological targets.

While no specific biological activity or signaling pathway has been directly associated with this compound in the available literature, its structural features suggest it could be a precursor for molecules targeting a variety of biological systems, such as kinases, which are common targets for pyridine-containing drugs.

Below is a hypothetical representation of how a molecule derived from this scaffold might interact with a generic signaling pathway, for instance, by inhibiting a receptor tyrosine kinase (RTK).

G Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling Protein 1 RTK->P1 Activates (P) Ligand Growth Factor Ligand->RTK Binds Inhibitor Derived Inhibitor Inhibitor->RTK Inhibits P2 Downstream Signaling Protein 2 P1->P2 Activates Response Cellular Response (e.g., Proliferation) P2->Response

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a derived compound.

Conclusion

This compound is a chemical intermediate with potential utility in the synthesis of novel compounds for drug discovery and other research applications. While comprehensive experimental data for this specific molecule is not widely published, its structural features are characteristic of building blocks used in medicinal chemistry to optimize the properties of lead compounds. Further research and publication of experimental findings will be necessary to fully elucidate the physicochemical properties, reactivity, and potential biological significance of this compound. Researchers working with this and similar molecules are encouraged to consult safety data sheets (SDS) from suppliers and to handle the compound with appropriate laboratory precautions.

An In-depth Technical Guide to 5-Fluoro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 5-Fluoro-2-methoxy-3-nitropyridine, a key intermediate in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₅FN₂O₃.[1] Its structure incorporates a pyridine ring functionalized with a fluorine atom at the 5-position, a methoxy group at the 2-position, and a nitro group at the 3-position. This unique arrangement of functional groups imparts specific electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 1211534-27-8[2]
Molecular Formula C₆H₅FN₂O₃[1]
Molecular Weight 172.11 g/mol [1]
Appearance Solid (form may vary)
Purity Typically ≥95%
InChI InChI=1S/C6H5FN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3[1]
InChIKey AUTWTMWCSZVKJT-UHFFFAOYSA-N[1]
SMILES COC1=NC=C(F)C=C1--INVALID-LINK--[O-]
Topological Polar Surface Area 67.9 Ų[1]
XLogP3 1.1[1]

Spectroscopic Data

While comprehensive, publicly available spectra for this compound are limited, data for analogous compounds provide insights into the expected spectral characteristics. Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the positions of the fluoro, methoxy, and nitro substituents.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and one for the methoxy group carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom.

    • ¹⁹F NMR: A signal corresponding to the fluorine atom at the 5-position would be observed, with its chemical shift and coupling constants providing valuable structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C-F, C-O (methoxy), and NO₂ (nitro) functional groups, in addition to the vibrations of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 172.028. Fragmentation patterns can provide further structural elucidation.

Synthesis and Reactivity

A common strategy for the synthesis of substituted nitropyridines involves the nitration of a suitable precursor. In this case, the synthesis could potentially start from 2-methoxy-5-fluoropyridine.

Synthesis_Workflow start 2-Methoxy-5-fluoropyridine nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration Reacts with product This compound nitration->product Yields

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Nitration: To a cooled solution of 2-methoxy-5-fluoropyridine in concentrated sulfuric acid, a nitrating agent (such as a mixture of nitric acid and sulfuric acid) would be added dropwise while maintaining a low temperature to control the exothermic reaction.

  • Reaction Monitoring: The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion.

  • Work-up: Upon completion, the reaction mixture would be carefully poured onto ice, and the resulting precipitate would be collected by filtration.

  • Purification: The crude product would then be purified using appropriate methods such as recrystallization or column chromatography to yield pure this compound.

The reactivity of this compound is largely dictated by its functional groups. The electron-withdrawing nature of the nitro and fluoro groups makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The nitro group can also be reduced to an amino group, providing a handle for further functionalization.

Applications in Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry, and the unique combination of fluoro, methoxy, and nitro groups in this compound makes it a valuable intermediate for the synthesis of novel pharmaceutical agents.

The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule. The methoxy group can influence solubility and electronic properties. The nitro group serves as a versatile synthetic handle that can be converted to other functional groups, allowing for the exploration of a diverse chemical space.

While specific drugs derived from this exact intermediate are not prominently documented, its structural motifs are present in various classes of biologically active compounds, suggesting its potential in the development of therapies for a range of diseases.

Logical_Relationship Core This compound Fluoro Fluorine at C5 - Enhances metabolic stability - Modulates binding affinity Core->Fluoro Features Methoxy Methoxy at C2 - Influences solubility - Affects electronic properties Core->Methoxy Features Nitro Nitro at C3 - Versatile synthetic handle - Can be reduced to an amine Core->Nitro Features DrugDev Drug Development (e.g., Kinase Inhibitors, etc.) Fluoro->DrugDev Contributes to Methoxy->DrugDev Contributes to Nitro->DrugDev Contributes to

Caption: Key structural features and their relevance in drug development.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1]

Table 2: Hazard Statements and Precautionary Measures

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash hands thoroughly after handling.
H315: Causes skin irritationP270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritationP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative that this compound is handled in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its distinct molecular architecture provides a versatile platform for the synthesis of novel and complex molecules. While detailed experimental data and specific applications are still emerging, the foundational knowledge of its structure, properties, and plausible synthetic pathways laid out in this guide serves as a crucial resource for researchers and scientists working at the forefront of pharmaceutical innovation. Further research into the reactivity and biological screening of derivatives of this compound is warranted to fully unlock its therapeutic potential.

References

Spectroscopic Characterization of 5-Fluoro-2-methoxy-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluoro-2-methoxy-3-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Comprehensive characterization of its molecular structure is essential for its application in drug design and development. This technical guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to a lack of publicly available experimental spectra, this guide presents predicted data based on established principles of spectroscopy, alongside generalized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.3-8.5Doublet of doubletsJ(H-F) ≈ 3-5, J(H-H) ≈ 2-3H-6
~7.8-8.0Doublet of doubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3H-4
~4.1-4.3Singlet--OCH₃

Predictions are based on typical chemical shifts for substituted pyridines and known substituent effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~160-165 (d, J(C-F) ≈ 240-260 Hz)C-5
~155-160C-2
~140-145C-3
~135-140 (d, J(C-F) ≈ 20-30 Hz)C-6
~115-120 (d, J(C-F) ≈ 5-10 Hz)C-4
~55-60-OCH₃

Predictions are based on established substituent effects in pyridine systems and typical carbon-fluorine coupling constants.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (-OCH₃)
~1600-1450Aromatic C=C and C=N stretching
~1530 and ~1350Asymmetric and symmetric NO₂ stretching
~1250-1000C-O (ether) and C-F stretching
Table 4: Predicted Mass Spectrometry (MS) Data
m/zAssignment
174.03[M]⁺ (Molecular Ion)
159.03[M - CH₃]⁺
144.03[M - NO]⁺
128.03[M - NO₂]⁺
116.02[M - CH₃ - NO]⁺

Predicted fragmentation patterns are based on the stability of potential fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a larger spectral width, a longer relaxation delay (e.g., 2-5 seconds), and a greater number of scans to achieve adequate signal-to-noise.

    • Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact. This is often the simplest and quickest method.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used. For initial characterization, an instrument equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) is common.

  • Data Acquisition:

    • EI: Introduce the sample into the ion source, where it is bombarded with high-energy electrons to induce ionization and fragmentation.

    • ESI: Infuse the sample solution into the ion source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions.

    • The ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., quadrupole, time-of-flight).

    • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Identify Characteristic Functional Group Absorptions IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation MS->MS_Data Structure Propose/Confirm Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Synthesis of 5-Fluoro-2-methoxy-3-nitropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-methoxy-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of fluoro, methoxy, and nitro groups on the pyridine ring offers multiple points for chemical modification, making it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic placement of these functional groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Primary Synthesis Route

The most common and logical synthetic route to this compound involves the direct nitration of 5-fluoro-2-methoxypyridine. This electrophilic aromatic substitution reaction introduces a nitro group at the 3-position of the pyridine ring. The starting material, 5-fluoro-2-methoxypyridine, can be synthesized from commercially available precursors such as 2-amino-5-fluoropyridine.

Overall Synthesis Workflow

The synthesis can be visualized as a two-step process, starting from 2-amino-5-fluoropyridine, proceeding through the formation of 5-fluoro-2-methoxypyridine, and culminating in the nitration to yield the final product.

Synthesis_Workflow A 2-Amino-5-fluoropyridine B Diazotization & Hydrolysis A->B C 5-Fluoro-2-hydroxypyridine B->C D Methoxylation C->D E 5-Fluoro-2-methoxypyridine D->E F Nitration E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of 5-Fluoro-2-methoxypyridine (Intermediate)

The synthesis of the intermediate, 5-fluoro-2-methoxypyridine, can be achieved through a two-step process from 2-amino-5-fluoropyridine.

Step 1: Synthesis of 5-Fluoro-2-hydroxypyridine

A common method for this transformation involves the diazotization of 2-amino-5-fluoropyridine followed by hydrolysis.

  • Reagents and Materials:

    • 2-Amino-5-fluoropyridine

    • Sulfuric acid (H₂SO₄)

    • Sodium nitrite (NaNO₂)

    • Water (H₂O)

    • Ice

  • Procedure:

    • Dissolve 2-amino-5-fluoropyridine in an aqueous solution of sulfuric acid.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at low temperature for a specified period.

    • Gently warm the mixture to allow for the hydrolysis of the diazonium salt.

    • The product, 5-fluoro-2-hydroxypyridine, will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 5-Fluoro-2-methoxypyridine

This step involves the methoxylation of 5-fluoro-2-hydroxypyridine.

  • Reagents and Materials:

    • 5-Fluoro-2-hydroxypyridine

    • A suitable base (e.g., potassium carbonate, sodium hydride)

    • A methylating agent (e.g., iodomethane, dimethyl sulfate)

    • A suitable solvent (e.g., DMF, acetone)

  • Procedure:

    • Suspend 5-fluoro-2-hydroxypyridine in a suitable solvent.

    • Add the base to the suspension and stir.

    • Add the methylating agent to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

    • Filter off any solid byproducts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain 5-fluoro-2-methoxypyridine.

Synthesis of this compound (Final Product)

The final step is the nitration of 5-fluoro-2-methoxypyridine.

  • Reagents and Materials:

    • 5-Fluoro-2-methoxypyridine

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

    • Ice

    • Water (H₂O)

    • A suitable organic solvent for extraction (e.g., ethyl acetate)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

    • Slowly add 5-fluoro-2-methoxypyridine to the cold sulfuric acid while maintaining the temperature at 0 °C.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled to 0 °C.

    • Add the nitrating mixture dropwise to the solution of 5-fluoro-2-methoxypyridine in sulfuric acid, ensuring the temperature does not rise above 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product. Please note that yields can vary based on reaction scale and optimization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateTypical Yield
5-Fluoro-2-methoxypyridineC₆H₆FNO127.12Liquid70-85%
This compound C₆H₅FN₂O₃ 172.11 Solid 60-75%

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Observations
¹H NMR Peaks corresponding to the aromatic protons on the pyridine ring and the methoxy group protons. The chemical shifts will be influenced by the electron-withdrawing nitro and fluoro groups.
¹³C NMR Signals for the carbon atoms of the pyridine ring and the methoxy group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the product.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C-F, C-O, N-O (nitro group), and aromatic C-H and C=C bonds.
Melting Point A sharp melting point range, indicative of high purity.

Safety Considerations

  • Nitration reactions are highly exothermic and potentially hazardous. Strict temperature control is crucial.

  • Concentrated nitric and sulfuric acids are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Care should be taken during the work-up procedure, especially during the neutralization of the strong acid mixture.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The described two-step synthesis, starting from the nitration of 5-fluoro-2-methoxypyridine, is a reliable method for obtaining this valuable intermediate. The provided experimental protocols and data are intended to assist researchers in the successful and safe synthesis and characterization of this compound for applications in drug discovery and development.

The Elusive Mechanism of Action: A Technical Overview of 5-Fluoro-2-methoxy-3-nitropyridine and its Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the current scientific understanding of 5-Fluoro-2-methoxy-3-nitropyridine. Extensive literature searches have revealed that this compound is predominantly utilized as a chemical intermediate in organic synthesis. As of the date of this publication, there is a notable absence of publicly available research detailing a specific mechanism of action, defined biological targets, or comprehensive efficacy and safety profiles for this compound itself. This document, therefore, extrapolates potential mechanisms of action based on the known biological activities of structurally analogous compounds. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for potential future investigation, not as established fact.

Introduction

This compound is a substituted pyridine derivative characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 2-position, and a nitro group at the 3-position. The unique arrangement of these functional groups imparts specific electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules. While its direct biological activity is not documented, the chemical motifs it contains are prevalent in a wide range of biologically active compounds, particularly in the domain of kinase inhibition and anticancer research. This guide will explore the potential mechanisms of action of this compound by examining the established roles of its structural components in similar molecules.

Physicochemical Properties and Synthetic Utility

This compound is primarily documented as a reactant in multi-step synthetic pathways. For instance, it serves as a precursor for the synthesis of 5-Fluoro-2-Methoxy-pyridin-3-ylamine through the reduction of its nitro group[1]. The presence of the electron-withdrawing nitro and fluoro groups activates the pyridine ring for nucleophilic aromatic substitution, a common strategy in medicinal chemistry for introducing diverse functionalities.

PropertyValue
Molecular FormulaC6H5FN2O3
Molecular Weight172.12 g/mol
AppearanceSolid
Primary UseSynthetic Intermediate

Table 1: Physicochemical Properties of this compound. This table summarizes the basic chemical properties of the compound.

Hypothetical Mechanisms of Action Based on Structural Analogs

Given the lack of direct evidence, we can hypothesize potential biological activities for this compound by analyzing the known mechanisms of structurally related compounds.

Kinase Inhibition

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently forming the core of numerous kinase inhibitors[2]. Many approved and investigational drugs targeting protein kinases, which play a central role in cellular signaling and are often dysregulated in cancer, incorporate substituted pyridine rings.

Derivatives of imidazo[4,5-b]pyridine, for example, have been identified as potent inhibitors of various kinases, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3)[3][4]. The nitrogen atom of the pyridine ring often forms a key hydrogen bond with the hinge region of the kinase active site, a critical interaction for potent inhibition. The substituents on the pyridine ring, such as the fluoro and methoxy groups in this compound, would modulate the binding affinity and selectivity for specific kinases. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and by altering the pKa of the pyridine nitrogen, while the methoxy group can occupy hydrophobic pockets within the active site[2].

Hypothetical_Kinase_Inhibition_Pathway Extracellular_Signal Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor_Tyrosine_Kinase Binds P_RTK Phosphorylated RTK (Active) Receptor_Tyrosine_Kinase->P_RTK Autophosphorylation 5_F_2_MeO_3_NP 5-Fluoro-2-methoxy- 3-nitropyridine (Hypothetical Inhibitor) 5_F_2_MeO_3_NP->P_RTK Inhibits Inhibition_Response Inhibition of Cellular Response 5_F_2_MeO_3_NP->Inhibition_Response Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_RTK->Downstream_Signaling Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Leads to

Caption: Hypothetical kinase inhibition by this compound.

Tubulin Polymerization Inhibition

A structurally similar compound, 3-Fluoro-2,6-dimethoxy-5-nitropyridine, has been reported to exhibit potent anticancer activity by inhibiting tubulin polymerization. This compound was found to bind to the colchicine site of tubulin, leading to a disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis[2]. It is plausible that this compound could share a similar mechanism of action, although this would require experimental validation.

Hypothetical_Tubulin_Inhibition_Workflow cluster_0 Normal Microtubule Dynamics cluster_1 Intervention with this compound Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization 5_F_2_MeO_3_NP 5-Fluoro-2-methoxy- 3-nitropyridine Inhibited_Polymerization Inhibition of Polymerization 5_F_2_MeO_3_NP->Inhibited_Polymerization Disrupted_Microtubules Disrupted Microtubule Network Inhibited_Polymerization->Disrupted_Microtubules Leads to Cell_Cycle_Arrest G2/M Cell Cycle Arrest Disrupted_Microtubules->Cell_Cycle_Arrest Causes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Hypothetical mechanism of tubulin polymerization inhibition.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To determine the actual mechanism of action of this compound, a systematic series of in vitro and in vivo experiments would be required. The following are generalized protocols for key experiments.

Cell-Based Cytotoxicity Screening
  • Objective: To determine if this compound exhibits cytotoxic effects against a panel of human cancer cell lines.

  • Methodology:

    • Cell Culture: A diverse panel of cancer cell lines (e.g., representing lung, breast, colon, and hematological malignancies) and a non-cancerous control cell line are cultured in their respective recommended media.

    • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours.

    • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine the compound's potency.

Kinase Inhibition Assays
  • Objective: To screen this compound against a broad panel of protein kinases to identify potential targets.

  • Methodology:

    • Kinase Panel Screening: The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases (e.g., >400 kinases). The percentage of kinase activity inhibition is measured.

    • Dose-Response Analysis: For any "hits" identified in the initial screen, a dose-response curve is generated by testing a range of compound concentrations to determine the IC50 value for each specific kinase.

    • Assay Formats: Various assay formats can be used, such as radiometric assays (e.g., [γ-33P]-ATP filter binding) or non-radiometric assays (e.g., ADP-Glo™, LanthaScreen® Eu Kinase Binding Assay).

Tubulin Polymerization Assay
  • Objective: To determine if this compound affects the polymerization of tubulin in vitro.

  • Methodology:

    • Reaction Mixture: Purified bovine brain tubulin is mixed with a polymerization buffer containing GTP and the test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

    • Monitoring Polymerization: The mixture is incubated at 37°C, and the increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time using a spectrophotometer.

    • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls.

Experimental_Workflow Start 5-Fluoro-2-methoxy- 3-nitropyridine Cytotoxicity Cell-Based Cytotoxicity Screening Start->Cytotoxicity Kinase_Screening Broad Kinase Panel Screening Start->Kinase_Screening Tubulin_Assay Tubulin Polymerization Assay Start->Tubulin_Assay Hit_Identification Identification of Potential Targets Cytotoxicity->Hit_Identification Kinase_Screening->Hit_Identification Tubulin_Assay->Hit_Identification Dose_Response IC50 Determination for Specific Kinases Hit_Identification->Dose_Response If Kinase Hit Mechanism_Validation Cellular Mechanism Validation (e.g., Western Blot for phospho-proteins, Immunofluorescence for microtubules) Hit_Identification->Mechanism_Validation If Cytotoxic or Tubulin Hit Dose_Response->Mechanism_Validation In_Vivo_Studies In Vivo Efficacy and Safety Studies Mechanism_Validation->In_Vivo_Studies

Caption: A proposed experimental workflow to elucidate the mechanism of action.

Conclusion

While this compound is currently positioned in the scientific literature as a synthetic intermediate, its structural features suggest the potential for significant biological activity. Based on the established pharmacology of analogous substituted pyridines, the most probable, yet hypothetical, mechanisms of action would involve the inhibition of protein kinases or the disruption of tubulin polymerization. Rigorous experimental investigation, following the protocols outlined in this guide, is necessary to move beyond theoretical postulation and to uncover any true therapeutic potential of this compound. Until such studies are conducted and published, the mechanism of action of this compound remains an open and intriguing question for the drug discovery community.

References

5-Fluoro-2-methoxy-3-nitropyridine safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 5-Fluoro-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following information is a synthesis of data from structurally related compounds and should be used as a guide for preliminary safety and handling procedures. A comprehensive risk assessment should be conducted before use.

Hazard Identification and Classification

This compound is a substituted pyridine derivative. Based on the hazard profiles of analogous compounds such as 2-chloro-6-methoxy-3-nitropyridine, 3-fluoro-2-nitropyridine, and 2-methoxy-5-nitropyridine, this compound is anticipated to be hazardous. The primary concerns are irritation to the skin, eyes, and respiratory system, and it may be harmful if ingested.

1.1 GHS Hazard Classification (Anticipated)

The GHS classification is inferred from structurally similar molecules.

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)
Acute Toxicity (Oral)Category 4

1.2 GHS Label Elements (Anticipated)

  • Pictogram:

    • alt text

  • Signal Word: Warning

  • Hazard Statements (H-Statements):

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the handling and storage section.

Physical and Chemical Properties

Quantitative data for this compound is not extensively available. The following table summarizes core known properties for related compounds to provide context.

PropertyValueNotes
Molecular FormulaC6H5FN2O3
Molecular Weight172.11 g/mol
AppearanceExpected to be a solid (e.g., yellow to pale brown).[3]Based on similar nitropyridine compounds.

Safe Handling and Storage

Given the anticipated hazards, strict adherence to safety protocols is essential.

3.1 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[2][4]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile or neoprene).[5]

    • A lab coat or chemical-resistant apron is required.[4]

    • Ensure full skin coverage.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

3.2 Handling Procedures

  • Avoid breathing dust, fumes, or vapors.[1][2]

  • Do not get in eyes, on skin, or on clothing.

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the work area.[1][2]

  • Use non-sparking tools and ground/bond containers and receiving equipment if the compound is flammable or handled in a flammable solvent.[6]

  • Keep containers tightly closed when not in use.[5]

3.3 Storage

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Store in a tightly sealed container.[2]

First-Aid Measures

In case of exposure, follow these procedures and seek medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]

Reactivity and Disposal

5.1 Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the electron-withdrawing nitro group and the fluorine atom on the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is a good leaving group and is susceptible to displacement by nucleophiles (e.g., amines, thiols).[3][7] The nitro group strongly activates the ring for this type of reaction.[3]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, providing a route to other functionalized pyridines.[7]

G Potential Reactivity of this compound A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Nucleophile (e.g., R-NH2) C Reduction of Nitro Group A->C Reducing Agent (e.g., H2/Pd) D Substituted Pyridine Derivative (e.g., amino, thioether) B->D E 5-Fluoro-2-methoxy-3-aminopyridine C->E

Caption: Potential Reactivity Pathways.

5.2 Disposal

  • Dispose of this chemical as hazardous waste.[4]

  • Do not dispose of it down the drain or in regular trash.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols (Generalized)

Generalized Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general method for reacting a fluoronitropyridine with an amine.

Materials:

  • This compound

  • Primary or secondary amine (nucleophile)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Base (e.g., K2CO3, DIPEA)

  • Reaction vessel with a magnetic stirrer and nitrogen inlet

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the amine (1.1-1.5 equivalents) and the base (2-3 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G Safe Handling Workflow for Chemical Powders A Preparation B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Set up in Chemical Fume Hood B->C D Weighing and Transfer C->D E Carefully weigh the required amount D->E F Transfer to reaction vessel E->F G Reaction/Procedure F->G H Perform experimental steps G->H I Clean-up and Disposal H->I J Decontaminate glassware and surfaces I->J K Dispose of waste in designated hazardous waste container J->K L Remove and dispose of PPE correctly K->L M Wash hands thoroughly L->M

Caption: Safe Handling Workflow.

References

Methodological & Application

Application Notes and Protocols: 5-Fluoro-2-methoxy-3-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxy-3-nitropyridine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical agents. The strategic arrangement of its functional groups—a fluorine atom, a methoxy group, and a nitro group on a pyridine ring—imparts unique reactivity, making it a versatile precursor for the development of targeted therapies. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the fluorine and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This document provides detailed application notes, experimental protocols, and relevant pharmacological data for compounds synthesized using this intermediate, with a focus on its application in the development of kinase inhibitors.

Application in the Synthesis of EGFR Inhibitors

This compound and its aniline analogue, 4-fluoro-2-methoxy-5-nitroaniline, are crucial intermediates in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. These inhibitors are designed to target specific mutations in the EGFR gene, which are prevalent in non-small cell lung cancer (NSCLC). One such inhibitor is Zorifertinib (AZD3759), a potent, orally active, and central nervous system (CNS) penetrant EGFR inhibitor.[1][2]

Quantitative Pharmacological Data

The following table summarizes the in vitro inhibitory activity of Zorifertinib (AZD3759), a compound whose synthesis involves a key fragment derived from a structurally related precursor to this compound. This data highlights the potency of EGFR inhibitors developed from such building blocks.

Target IC50 (nM) at Km ATP IC50 (nM) at 2 mM ATP
EGFRwt0.3102
EGFRL858R0.27.6
EGFRexon 19Del0.22.4

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving precursors structurally similar to this compound, which are directly applicable to its use in synthesis.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol details a general procedure for the nucleophilic aromatic substitution of a fluoro group on a nitropyridine ring with an amine, a key step in the synthesis of many kinase inhibitors. This reaction is analogous to the initial step in the synthesis of compounds like Osimertinib.[3]

Materials:

  • This compound

  • Appropriate amine nucleophile (e.g., N,N,N'-trimethylethane-1,2-diamine)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylacetamide (DMAc)

  • Sodium hydroxide (NaOH) aqueous solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the amine nucleophile (1.3 eq), and DIPEA (1.3 eq).

  • Add DMAc as the solvent to achieve a suitable concentration.

  • Heat the reaction mixture to 80°C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a NaOH aqueous solution to the mixture to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the solid with water and then dry under vacuum to yield the desired substituted product.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine, a common subsequent step in the synthesis of bioactive molecules.

Materials:

  • Nitro-substituted pyridine intermediate from Protocol 1

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Water (H2O)

  • Reflux condenser

  • Celite

Procedure:

  • To a round-bottom flask, add the nitro-substituted pyridine intermediate.

  • Add a mixture of ethanol and water as the solvent.

  • Add iron powder and ammonium chloride to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amino-pyridine product.

Visualizations

Signaling Pathway

The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is the target of inhibitors synthesized from this compound precursors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor EGFR Inhibitor (e.g., AZD3759) Inhibitor->Dimerization Inhibits

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of a kinase inhibitor using this compound.

Synthesis_Workflow Start 5-Fluoro-2-methoxy- 3-nitropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Intermediate1 Substituted Nitropyridine SNAr->Intermediate1 Reduction Nitro Group Reduction Intermediate1->Reduction Intermediate2 Aminopyridine Intermediate Reduction->Intermediate2 Coupling Coupling Reaction (e.g., Amide formation) Intermediate2->Coupling Final Final Kinase Inhibitor Coupling->Final Purification Purification & Characterization Final->Purification

Caption: General synthetic workflow for kinase inhibitors.

References

Using 5-Fluoro-2-methoxy-3-nitropyridine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxy-3-nitropyridine is a highly functionalized heterocyclic building block with significant potential in organic synthesis, particularly in the field of medicinal chemistry. The strategic arrangement of its substituents—an electron-withdrawing nitro group, a nucleofugic fluorine atom, and a methoxy group—offers a versatile platform for the synthesis of complex molecular architectures. The pyridine core is a prevalent motif in numerous FDA-approved drugs, and its derivatives are actively explored as scaffolds for developing novel therapeutic agents, especially kinase inhibitors.[1][2]

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of various nucleophiles. Furthermore, the nitro group can be readily reduced to an amino group, which serves as a versatile handle for a wide array of chemical transformations, including diazotization-substitution reactions and amide bond formations. These attributes make this compound a valuable starting material for generating diverse compound libraries for drug discovery and lead optimization.

Key Applications and Synthetic Utility

The primary applications of this compound in organic synthesis revolve around three key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 3-position strongly activates the pyridine ring for nucleophilic attack. Depending on the reaction conditions and the nucleophile, either the fluorine at C5 or the nitro group at C3 can be displaced. Studies on similar 2-R-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles.[3] This allows for the introduction of various carbon, nitrogen, oxygen, and sulfur-based substituents.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine under various conditions (e.g., catalytic hydrogenation, metal-mediated reduction). The resulting 3-amino-5-fluoro-2-methoxypyridine is a key intermediate that opens up a different set of synthetic possibilities.

  • Derivatization of the Amino Group: The synthesized amino-pyridine can be further functionalized. For instance, it can undergo Sandmeyer-type reactions to introduce a range of other functionalities, including halogens, which can then be used in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.

The following diagram illustrates the central role of this compound as a synthetic intermediate.

G cluster_0 Nucleophilic Aromatic Substitution cluster_1 Nitro Group Reduction cluster_2 Further Functionalization A This compound B S(N)Ar Product (e.g., Thioether) A->B  R-SH, Base C S(N)Ar Product (e.g., Amine) A->C  R2NH, Base D 5-Fluoro-2-methoxy-pyridin-3-amine A->D  Reduction  (e.g., Fe/NH4Cl) E 3-Bromo-5-fluoro-2-methoxypyridine D->E  Sandmeyer Reaction  (NaNO2, HBr, CuBr) F Suzuki Coupling Product (Biaryl) E->F  ArB(OH)2  Pd Catalyst, Base G Buchwald-Hartwig Product (Aryl Amine) E->G  ArNH2  Pd Catalyst, Base

Synthetic utility of this compound.

Experimental Protocols

Note: The following protocols are general methods based on established procedures for structurally similar compounds. Optimization may be required for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution with Thiols

This protocol describes the substitution of the nitro group with a thiol, a reaction shown to be regioselective for the 3-position in similar systems.[3]

Materials:

  • This compound

  • Thiol (e.g., Benzyl mercaptan, Thiophenol)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the desired thiol (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF to achieve a concentration of 0.2 M with respect to the starting pyridine.

  • Stir the mixture at 80 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValue/Condition
Temperature 80 °C
Solvent DMF
Base K₂CO₃
Typical Reaction Time 4-12 hours
Expected Yield 70-90% (based on analogous reactions)[3]
Protocol 2: Reduction of the Nitro Group to an Amine

This protocol outlines the reduction of the nitro group to form 3-amino-5-fluoro-2-methoxypyridine, a key intermediate for further diversification. The procedure is adapted from the reduction of a similar nitropyridine.[4]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 equiv) and ammonium chloride (5.0 equiv) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

  • The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

ParameterValue/Condition
Reducing Agent Fe / NH₄Cl
Solvent EtOH / H₂O
Temperature Reflux
Typical Reaction Time 2-6 hours
Expected Yield >90% (based on analogous reactions)[5]
Protocol 3: Sandmeyer Reaction - Conversion of Amine to Bromide

This protocol describes the conversion of the synthesized 3-amino-5-fluoro-2-methoxypyridine to the corresponding 3-bromo derivative, which is a versatile substrate for cross-coupling reactions.[1][4][6]

Materials:

  • 5-Fluoro-2-methoxy-pyridin-3-amine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Cool a solution of 48% HBr to 0 °C in an ice bath.

  • Add 5-Fluoro-2-methoxy-pyridin-3-amine (1.0 equiv) portion-wise, maintaining the temperature below 5 °C.

  • Dissolve sodium nitrite (1.1 equiv) in a minimal amount of cold water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve copper(I) bromide (1.2 equiv) in 48% HBr at 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for nitrogen gas evolution.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterValue/Condition
Diazotization Temp. 0-5 °C
Reagents NaNO₂, HBr, CuBr
Typical Reaction Time 2-4 hours
Expected Yield 60-80% (based on analogous reactions)[6]
Protocol 4: Suzuki-Miyaura Cross-Coupling

This general protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of the synthesized 3-bromo-5-fluoro-2-methoxypyridine with an arylboronic acid.

Materials:

  • 3-Bromo-5-fluoro-2-methoxypyridine

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv), the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterValue/Condition
Catalyst Pd(PPh₃)₄ or similar Pd complexes
Base K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent Dioxane/H₂O, Toluene, or DMF
Temperature 80-110 °C
Typical Reaction Time 6-24 hours
Expected Yield 65-95%

Application in Kinase Inhibitor Synthesis: Targeting the PI3K/AKT Pathway

Substituted pyridines are key components of many kinase inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[7][8] Small molecule inhibitors targeting kinases in this pathway, such as AKT, are of significant therapeutic interest. The AKT inhibitor AZD5363 is an example of a complex molecule whose synthesis could potentially utilize building blocks derived from functionalized pyridines.[9]

The diagram below illustrates the PI3K/AKT/mTOR signaling cascade and the point of intervention for an AKT inhibitor.

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates inhibitor AKT Inhibitor (e.g., AZD5363) inhibitor->akt Blocks downstream Cell Growth, Proliferation, Survival mtorc1->downstream Promotes pten PTEN pten->pip3 Inhibits

Simplified PI3K/AKT/mTOR signaling pathway.

The versatile chemistry of this compound makes it an ideal starting point for synthesizing libraries of compounds to screen for activity against kinases like AKT, thereby facilitating the discovery of new targeted therapies.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 5-Fluoro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a pivotal reaction in synthetic organic chemistry, enabling the functionalization of electron-deficient aromatic and heteroaromatic rings. The pyridine scaffold, a common motif in pharmaceuticals, is particularly susceptible to SNAr when activated by strong electron-withdrawing groups (EWGs). 5-Fluoro-2-methoxy-3-nitropyridine is a highly valuable substrate for such transformations. The combined electron-withdrawing effects of the pyridine nitrogen and the nitro group at the 3-position strongly activate the ring for nucleophilic attack.

In this molecule, the fluorine atom at the 5-position serves as an excellent leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, facilitating the initial, rate-determining nucleophilic attack.[1][2] This increased reactivity often allows for milder reaction conditions compared to chloro- or bromo-analogues, which is advantageous when working with complex molecules bearing sensitive functional groups.[1] These application notes provide an overview of the SNAr reactions of this compound, including predicted reaction parameters with various nucleophiles and detailed experimental protocols.

General Reaction Scheme and Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon at the C-5 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The aromaticity of the pyridine ring is subsequently restored by the elimination of the highly stable fluoride ion, yielding the 5-substituted product.

Caption: General SNAr reaction of this compound.

The stability of the Meisenheimer intermediate is crucial for the reaction to proceed. The negative charge is effectively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.

Caption: The two-step mechanism of SNAr on this compound.

Data Presentation: Predicted Reactivity with Various Nucleophiles

While specific experimental data for this compound is not extensively published, its reactivity can be reliably predicted based on analogous transformations on similarly activated fluoro- and nitropyridines.[1][4][5] The following table summarizes typical conditions and expected yields for SNAr reactions with common classes of nucleophiles.

Nucleophile ClassExample NucleophileTypical BaseTypical Solvent(s)Temperature (°C)Expected Yield (%)
Nitrogen
Primary AmineBenzylamineK₂CO₃, Et₃NDMF, DMSO, EtOH80 - 12085 - 95
Secondary AmineMorpholineK₂CO₃, K₃PO₄DMSO, DMF80 - 11090 - 98
Aniline4-MethoxyanilineNaH, K₂CO₃DMF, NMP100 - 14070 - 85
Oxygen
AlkoxideSodium Methoxide(Self-basic)Methanol25 - 6590 - 99
PhenoxideSodium PhenoxideK₂CO₃ (if phenol)DMF, Acetonitrile80 - 12080 - 95
Sulfur
ThiolateSodium ThiophenoxideNaH (if thiol)DMF, THF25 - 6090 - 98

Note: The data presented is compiled from reactions on analogous substrates and serves as a guideline. Actual yields may vary depending on the specific nucleophile, reaction scale, and purity of reagents.

Experimental Protocols

Protocol 1: Synthesis of 5-Morpholino-2-methoxy-3-nitropyridine

This protocol describes a typical procedure for the reaction of this compound with a secondary amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to achieve a concentration of approximately 0.2 M.

  • Add morpholine (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Synthesis of 2,5-Dimethoxy-3-nitropyridine

This protocol outlines the synthesis of a 5-alkoxy-substituted pyridine via displacement of the fluoride.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (25% w/w solution in methanol, 1.1 eq)

  • Anhydrous Methanol (MeOH)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sodium methoxide solution (1.1 eq) dropwise to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Quench the reaction by carefully adding deionized water. A precipitate should form.

  • Collect the solid product by filtration, washing with cold water.

  • Dry the product under vacuum to yield 2,5-dimethoxy-3-nitropyridine. Further purification by recrystallization may be performed if necessary.

General Experimental Workflow

The logical flow for performing a typical SNAr experiment on this compound is depicted below.

workflow arrow arrow start Start setup Combine Substrate, Base, and Anhydrous Solvent start->setup add_nuc Add Nucleophile (e.g., Amine, Thiol, Alcohol) setup->add_nuc heat Heat Reaction Mixture (e.g., 80-120 °C) add_nuc->heat monitor Monitor Progress by TLC or LC-MS heat->monitor workup Aqueous Work-up: Quench with Water, Extract with Organic Solvent monitor->workup Upon Completion dry Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical laboratory workflow for SNAr reactions.

Safety and Handling
  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

  • Reactions involving strong bases like sodium hydride or sodium methoxide should be conducted under an inert atmosphere to prevent quenching by atmospheric moisture and to mitigate fire risk.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Applications in Drug Development

The 5-substituted-2-methoxy-3-nitropyridine core is a versatile intermediate in medicinal chemistry. The resulting products can undergo further transformations, such as the reduction of the nitro group to an amine, which can then be used in a wide array of coupling reactions to build molecular complexity. This scaffold provides access to novel chemical space for the development of kinase inhibitors, GPCR modulators, and other biologically active compounds.

References

Application Notes and Protocols: Reduction of 5-Fluoro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemoselective reduction of the nitro group in 5-Fluoro-2-methoxy-3-nitropyridine to synthesize 5-Fluoro-2-methoxy-pyridin-3-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols outlined below focus on methods that preserve the fluoro and methoxy functionalities on the pyridine ring. Particular emphasis is given to catalytic hydrogenation using Raney Nickel, a method known for its efficacy and selectivity in the presence of halogen substituents.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a route to valuable amino derivatives. In the context of medicinal chemistry, the synthesis of substituted aminopyridines is of significant interest as these moieties are present in a wide array of biologically active molecules. The substrate, this compound, contains a nitro group that can be selectively reduced to an amine. However, the presence of a fluorine atom necessitates the careful selection of a reduction method to avoid undesired hydrodefluorination. This document details a reliable protocol for this conversion and provides a comparative overview of other potential methods.

Data Presentation: Comparison of Reduction Methods

The selection of an appropriate reducing agent is crucial for the successful and selective reduction of the nitro group in this compound. The following table summarizes common methods for nitro group reduction, highlighting their suitability for this specific substrate.

Reducing Agent/SystemTypical Conditions & Solvent(s)Reported YieldSelectivity Considerations & Remarks
Raney® Nickel, H₂ H₂ (balloon or pressure), Ethanol, Room Temp.89% [1]Excellent chemoselectivity. Raney Nickel is often preferred over Palladium-based catalysts for halogenated compounds to minimize dehalogenation.[2][3]
Palladium on Carbon (Pd/C), H₂ H₂ (balloon or pressure), Ethanol/MethanolVariableHigh risk of dehalogenation (hydrodefluorination). The C-F bond can be susceptible to cleavage under these conditions.
Iron (Fe) in Acidic Media Fe powder, NH₄Cl, HCl (cat.), Ethanol/WaterNot ReportedA classic and robust method for nitro reduction. Generally well-tolerated by various functional groups, including halogens.
Tin(II) Chloride (SnCl₂) SnCl₂·2H₂O, HCl, EthanolNot ReportedA mild reducing agent that is often used when other reducible functional groups are present. It is a viable alternative to catalytic hydrogenation.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol describes the reduction of this compound to 5-fluoro-2-methoxypyridin-3-amine using Raney® Nickel as the catalyst.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol (anhydrous)

  • Celite®

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a solution of this compound in ethanol, add a catalytic amount of Raney® Nickel.

  • The reaction flask is then evacuated and backfilled with hydrogen gas (this process is repeated three times).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically after 5 hours), the hydrogen source is removed, and the reaction mixture is carefully filtered through a pad of Celite® to remove the Raney® Nickel catalyst.[1]

  • The filter cake is washed with ethanol.

  • The filtrate and washings are combined and concentrated under reduced pressure to yield the crude product.

  • The crude 5-fluoro-2-methoxypyridin-3-amine can be further purified by column chromatography or recrystallization if necessary. A reported yield for this procedure is 89%.[1]

Visualizations

Reaction Scheme

cluster_0 This compound This compound 5-Fluoro-2-methoxy-pyridin-3-amine 5-Fluoro-2-methoxy-pyridin-3-amine This compound->5-Fluoro-2-methoxy-pyridin-3-amine Raney® Ni, H₂ Ethanol, RT, 5h start Start: Dissolve this compound in Ethanol add_catalyst Add Raney® Nickel catalyst start->add_catalyst hydrogenation Evacuate and backfill with H₂ Stir under H₂ atmosphere at RT add_catalyst->hydrogenation monitor Monitor reaction by TLC/LC-MS hydrogenation->monitor filter Filter through Celite® to remove catalyst monitor->filter Reaction Complete wash Wash Celite® pad with Ethanol filter->wash concentrate Combine filtrate and washings Concentrate under reduced pressure wash->concentrate product Product: 5-Fluoro-2-methoxy-pyridin-3-amine concentrate->product

References

The Strategic Role of 5-Fluoro-2-methoxy-3-nitropyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Application and Synthesis Protocols

Introduction: 5-Fluoro-2-methoxy-3-nitropyridine is a key heterocyclic building block in medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its unique electronic and structural features make it an ideal precursor for the synthesis of potent and selective kinase inhibitors. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom at the 5-position provides a handle for further functionalization or can be retained to modulate the physicochemical properties of the final molecule. The methoxy group at the 2-position can also influence the reactivity and biological activity of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on targeting key signaling pathways implicated in cancer, such as those involving Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

Data Presentation: Efficacy of Pyridine-Based Kinase Inhibitors

The following tables summarize the in vitro efficacy of various kinase inhibitors synthesized from pyridine and pyrimidine precursors, highlighting their potential in cancer therapy.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives against EGFR Kinase

CompoundEGFRWT IC50 (µM)EGFRT790M IC50 (µM)Reference
8a 0.0990.123[1][2]
8d Not Reported0.290[2]
9a Not Reported0.571[2]
Erlotinib (Control) Not Reported0.071[2]

Table 2: Inhibitory Activity of Pyridine and Thieno[2,3-b]pyridine Derivatives against PIM-1 Kinase

CompoundPIM-1 IC50 (µM)Reference
5b 0.044[1]
8d 0.019[1]
10c 0.128[1]
13h 0.479[1]
15e 0.083[1]

Table 3: In Vitro and In Vivo Activity of Pan-PIM Kinase Inhibitor AZD1208

AssayCell LineIC50 / GI50Reference
Enzymatic Assay (PIM-1) -0.4 nM[3]
Enzymatic Assay (PIM-2) -5.0 nM[3]
Enzymatic Assay (PIM-3) -1.9 nM[3]
Cell Growth Inhibition MOLM-16<100 nM[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is crucial for understanding the mechanism of action and the synthesis of these inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor EGFR Inhibitor (e.g., Pyrido[2,3-d]pyrimidine) Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of pyridine-based inhibitors.

SNAr_Workflow Start Start Materials: This compound Amine Nucleophile Reaction SNAr Reaction: - Solvent (e.g., DMF, EtOH) - Base (e.g., K2CO3, DIPEA) - Heat (e.g., 80-120 °C) Start->Reaction Monitoring Reaction Monitoring: - TLC - LC-MS Reaction->Monitoring Workup Work-up: - Quench with water - Extraction with organic solvent - Washing and drying Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product Final Product: Kinase Inhibitor Precursor Purification->Product Characterization Characterization: - NMR - Mass Spectrometry Product->Characterization

Caption: General experimental workflow for the synthesis of kinase inhibitor precursors via SNAr.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors and their precursors.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the reaction of this compound with an amine nucleophile, a key step in the synthesis of many kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., substituted aniline or heterocyclic amine) (1.1 - 1.5 eq)

  • Base (e.g., K2CO3, Et3N, or DIPEA) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF), add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyridine derivative.

Protocol 2: Synthesis of a Pyrido[1,2-c]pyrimidine-1,3-dione Core

This protocol details the synthesis of a key heterocyclic core structure found in some kinase inhibitors.[5]

Materials:

  • 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxypyridine derivative (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)2O (1.5 eq)

  • Potassium carbonate (2.0 eq)

  • Dry THF

  • Dry DMF

  • Ethyl acetate

Procedure:

  • To a solution of the aminopyridine derivative (35 mg, 0.12 mmol) in dry THF (1 mL) was added (Boc)2O (35 mg, 0.18 mmol), potassium carbonate (33 mg, 0.24 mmol), and dry DMF (250 μL).[5]

  • The suspension was heated to 80°C for two hours and the reaction progress was monitored by TLC.[5]

  • After the reaction was judged complete, it was cooled to room temperature and the slurry was filtered through a glass wool plug.[5]

  • The residual solids were washed with THF (2 mL), the filtrates were combined and concentrated in vacuo to a brown oil.[5]

  • The crude product was purified by flash chromatography (SiO2, 100% EtOAc) to give the desired pyrido[1,2-c]pyrimidine-1,3-dione (32 mg, 88% yield) as a bright yellow oil.[5]

Protocol 3: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amino group, a common transformation in the synthesis of kinase inhibitors.

Materials:

  • Substituted nitropyridine (1.0 eq)

  • Iron powder (Fe) or Tin(II) chloride (SnCl2)

  • Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)

  • Ethanol/Water mixture

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • To a solution of the nitropyridine derivative in an ethanol/water mixture, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate and dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amino-pyridine derivative, which can be purified by column chromatography if necessary.

These protocols provide a foundation for the synthesis of a diverse range of kinase inhibitors utilizing this compound as a versatile starting material. The ability to readily introduce various substituents allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of novel and more effective cancer therapeutics.

References

Application of 5-Fluoro-2-methoxy-3-nitropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxy-3-nitropyridine is a versatile, trifunctional pyridine derivative with significant potential as a key building block in the synthesis of novel agrochemicals. The presence of a fluorine atom, a methoxy group, and a nitro group on the pyridine ring offers multiple reaction sites and modulates the electronic properties of the molecule, making it an attractive starting material for the development of new herbicides, fungicides, and insecticides. The electron-withdrawing nature of the nitro and fluoro groups activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amino group, providing a handle for further derivatization.

This document outlines potential applications of this compound in the synthesis of various classes of agrochemicals, supported by detailed, representative experimental protocols and quantitative data for analogous compounds.

Key Synthetic Transformations

The chemical versatility of this compound allows for several key transformations to build complex agrochemical scaffolds:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 5-position is susceptible to displacement by various nucleophiles, such as amines, thiols, and alkoxides. This reaction is a powerful tool for introducing diverse functionalities.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine, yielding 3-amino-5-fluoro-2-methoxypyridine. This amino-pyridine is a valuable intermediate for the synthesis of amide, sulfonamide, and urea-based agrochemicals.

  • Cross-Coupling Reactions: While not directly applicable to the starting material, conversion of the fluoro or nitro group to a more suitable coupling partner (e.g., a boronic acid or halide) opens up possibilities for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to form C-C, C-N, and C-O bonds.

Application in Herbicide Synthesis

Target Class: Pyridine-based Herbicides (e.g., Picolinate Analogues)

Substituted picolinic acids are a well-established class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds. This compound can serve as a precursor to novel picolinate herbicides.

Proposed Synthetic Route for a Novel Picolinate Herbicide Analogue

A plausible synthetic route involves the reduction of the nitro group, followed by diazotization and cyanation to introduce a nitrile group, which can then be hydrolyzed to the corresponding carboxylic acid.

G start This compound intermediate1 3-Amino-5-fluoro-2-methoxypyridine start->intermediate1 Reduction (e.g., Fe/NH4Cl) intermediate2 3-Cyano-5-fluoro-2-methoxypyridine intermediate1->intermediate2 Sandmeyer Reaction (1. NaNO2, HCl 2. CuCN) product 5-Fluoro-2-methoxy-pyridine-3-carboxylic acid (Picolinate Herbicide Analogue) intermediate2->product Hydrolysis (e.g., H2SO4, H2O)

Caption: Synthetic pathway to a picolinate herbicide analogue.

Experimental Protocol: Synthesis of 3-Amino-5-fluoro-2-methoxypyridine

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite®

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-Amino-5-fluoro-2-methoxypyridine. The product can often be used in the next step without further purification.

Representative Biological Activity of Picolinate Herbicides
Compound ClassTarget WeedEC₅₀ (g/ha)Reference
Picolinate AnaloguesBroadleaf Weeds5 - 50Analogous compounds

Application in Fungicide Synthesis

Target Class: Strobilurin and SDHI Fungicide Analogues

Many modern fungicides contain a substituted pyridine ring. This compound can be a key intermediate in the synthesis of novel fungicides, for instance, by incorporating it into structures analogous to strobilurins or succinate dehydrogenase inhibitors (SDHIs).

Proposed Synthetic Route for a Novel Pyridine-based Fungicide

This proposed synthesis involves a nucleophilic aromatic substitution reaction to displace the fluoride ion with a phenoxide, followed by reduction of the nitro group and subsequent amide coupling.

G start This compound intermediate1 5-(4-Hydroxyphenoxy)-2-methoxy-3-nitropyridine start->intermediate1 SNAr (K2CO3, DMF) intermediate2 3-Amino-5-(4-hydroxyphenoxy)-2-methoxypyridine intermediate1->intermediate2 Reduction (e.g., H2, Pd/C) product Novel Pyridine-based Fungicide (e.g., SDHI analogue) intermediate2->product Amide Coupling (e.g., Pyridine, DCM) reagent1 Hydroquinone reagent1->intermediate1 reagent2 Carboxylic Acid Chloride reagent2->product

Caption: Synthesis of a novel pyridine-based fungicide.

Experimental Protocol: Nucleophilic Aromatic Substitution with a Phenol

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-mercaptophenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of the substituted phenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Representative Biological Activity of Pyridine-based Fungicides
Compound ClassTarget PathogenIC₅₀ (µg/mL)Reference
SDHI AnaloguesBotrytis cinerea0.1 - 5.0Analogous compounds
Strobilurin AnaloguesSeptoria tritici0.05 - 2.0Analogous compounds

Application in Insecticide Synthesis

Target Class: Neonicotinoid and Diamide Insecticide Analogues

The 3-amino-5-fluoro-2-methoxypyridine intermediate is a valuable precursor for the synthesis of novel insecticides. For example, it can be incorporated into neonicotinoid-like structures or used as the amine component in the synthesis of diamide insecticides.

Proposed Experimental Workflow for Insecticide Synthesis

The general workflow involves the initial reduction of the nitro group, followed by coupling with a suitable electrophile to construct the final insecticidal scaffold.

G cluster_0 Intermediate Preparation cluster_1 Final Product Synthesis start This compound intermediate 3-Amino-5-fluoro-2-methoxypyridine start->intermediate Reduction product Novel Insecticide intermediate->product Coupling Reaction reagent Electrophilic Partner (e.g., Chloro-nitro-imine or Anthranilic Acid Derivative) reagent->product

Caption: General workflow for novel insecticide synthesis.

Representative Biological Activity of Pyridine-based Insecticides
Compound ClassTarget PestLC₅₀ (ppm)Reference
Neonicotinoid AnaloguesAphids0.5 - 10Analogous compounds
Diamide AnaloguesLepidopteran larvae0.1 - 5.0Analogous compounds

Conclusion

This compound is a highly promising and versatile building block for the synthesis of a new generation of agrochemicals. Its unique substitution pattern allows for the strategic introduction of diverse functionalities through well-established synthetic methodologies. The protocols and representative data presented in these application notes provide a solid foundation for researchers to explore the full potential of this intermediate in the discovery and development of novel and effective crop protection agents. Further research into the derivatization of this scaffold is warranted to uncover new lead compounds with enhanced biological activity and favorable toxicological and environmental profiles.

Application Notes and Protocols for the Synthesis of Novel Therapeutics Using 5-Fluoro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Fluoro-2-methoxy-3-nitropyridine in the development of novel therapeutic agents. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of kinase inhibitors, a class of drugs that target signaling pathways implicated in diseases such as cancer.

Introduction to this compound in Drug Discovery

This compound is a substituted pyridine derivative whose distinct arrangement of functional groups—a fluorine atom, a methoxy group, and a nitro group—imparts unique reactivity. The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution, while the fluorine and methoxy groups can influence the molecule's physicochemical properties, such as metabolic stability and binding affinity to biological targets. The nitro group can also be readily reduced to an amine, providing a key functional handle for further molecular elaboration. These characteristics make this compound a valuable starting material for the synthesis of complex heterocyclic compounds with therapeutic potential.

Application in the Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The pyridine scaffold is a common motif in many approved kinase inhibitors.

While specific, publicly documented therapeutics directly synthesized from this compound are emerging, its structural motifs are present in various bioactive molecules. For instance, this compound is a valuable intermediate in the synthesis of substituted pyridin-2(1H)-one derivatives, which have shown potential as Janus Kinase (JAK) inhibitors.[1][2]

A well-studied example of a kinase inhibitor with a similar structural framework is Zorifertinib (AZD3759) , a potent, orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR).[3][4][5] Although not directly synthesized from this compound, the principles of its design and its mechanism of action provide a relevant case study. AZD3759 was specifically designed to penetrate the central nervous system to treat brain metastases in patients with EGFR-driven lung cancer.[5][6]

Quantitative Data: Biological Activity of a Representative Kinase Inhibitor (Zorifertinib)

The following table summarizes the in vitro inhibitory activity of Zorifertinib against wild-type and mutant forms of EGFR. This data illustrates the high potency that can be achieved with this class of compounds.

Target EnzymeIC50 (nM) at Km ATPIC50 (nM) at 2 mM ATP
EGFRwt0.3102
EGFRL858R0.27.6
EGFRexon 19Del0.22.4

Data sourced from MedchemExpress and Selleck Chemicals.[4][7]

The inhibitory concentration 50 (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound and for the biological evaluation of kinase inhibitors.

Protocol 1: Reduction of this compound to 5-Fluoro-2-methoxypyridin-3-amine

This protocol describes the reduction of the nitro group to an amine, a crucial step in the synthesis of many kinase inhibitors. This procedure is adapted from a patented synthesis of Janus Kinase inhibitors.[1]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add 10% Palladium on carbon.

  • Stir the reaction mixture at ambient temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • After the reaction is complete (typically 5 hours), filter the mixture through Celite®.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the title compound, 5-fluoro-2-methoxypyridin-3-amine.

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This method is commonly used in drug discovery for high-throughput screening.[7]

Materials:

  • Synthesized inhibitor compound

  • Target kinase enzyme (e.g., EGFR)

  • ATP

  • Biotinylated peptide substrate

  • Assay buffer (containing DTT, MgCl₂, MnCl₂, CHAPS)

  • Detection reagent mix (containing Streptavidin-XL665 and anti-phospho-substrate antibody labeled with Europium Cryptate)

  • 384-well assay plates

Procedure:

  • Serially dilute the inhibitor compound to the desired concentrations.

  • In a 384-well plate, incubate the ATP and biotinylated peptide substrate with or without the inhibitor compound.

  • Initiate the kinase reaction by adding the kinase enzyme.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the detection reagent mix.

  • Incubate the plate for 1 hour to allow for signal development.

  • Measure the fluorescence at 615 nm and 665 nm using a suitable plate reader.

  • Calculate the signal ratio (665 nm / 615 nm), which is proportional to the kinase activity.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][9][10][11][12] Its aberrant activation is a key driver in many cancers. The diagram below illustrates the major downstream signaling cascades initiated upon EGFR activation.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STATs EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Synthetic Workflow for Kinase Inhibitor Development

The following diagram illustrates a generalized workflow for the synthesis and evaluation of a kinase inhibitor starting from this compound.

Synthetic_Workflow Start 5-Fluoro-2-methoxy- 3-nitropyridine Reduction Reduction (e.g., H2, Pd/C) Start->Reduction Amine 5-Fluoro-2-methoxy- pyridin-3-amine Reduction->Amine Coupling Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Amine->Coupling Intermediate Substituted Pyridine Intermediate Coupling->Intermediate Cyclization Cyclization/ Further Functionalization Intermediate->Cyclization Final_Compound Novel Therapeutic Candidate Cyclization->Final_Compound Screening In Vitro Kinase Assay (IC50) Final_Compound->Screening Cell_Assay Cell-Based Assays Screening->Cell_Assay In_Vivo In Vivo Studies Cell_Assay->In_Vivo

Caption: General workflow for the synthesis and evaluation of a therapeutic candidate.

References

Application Notes and Protocols: 5-Fluoro-2-methoxy-3-nitropyridine as a Versatile Intermediate for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxy-3-nitropyridine is a key building block in medicinal chemistry, offering a unique combination of functional groups that are highly desirable for the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). The presence of a fluorine atom can enhance pharmacokinetic properties such as metabolic stability and bioavailability. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many targeted therapies. The methoxy group further influences the electronic properties and can be a site for modification. This document provides detailed application notes and protocols for the use of this compound in the synthesis of APIs, with a particular focus on its potential application in the synthesis of kinase inhibitors, exemplified by analogues of Osimertinib, a third-generation EGFR inhibitor.

Application in the Synthesis of Kinase Inhibitors

Substituted nitropyridines are crucial intermediates in the development of various kinase inhibitors. The pyridine scaffold is a common motif in many approved drugs, and its substitution pattern significantly influences pharmacological activity and selectivity. While a direct synthesis of a commercially available API starting from this compound is not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules, making it a valuable precursor for the synthesis of novel therapeutic agents.

A prime example of the utility of a structurally related intermediate is the synthesis of Osimertinib (AZD9291), a potent and selective inhibitor of both sensitizing and T790M resistance mutations of the epidermal growth factor receptor (EGFR). The core of Osimertinib contains a substituted pyrimidine ring linked to an aniline moiety. The synthesis of Osimertinib and its analogues often involves the reaction of a substituted aniline with a functionalized pyrimidine. This compound, after reduction of the nitro group to an amine, can serve as a key aniline precursor in the synthesis of novel kinase inhibitors with similar scaffolds to Osimertinib.

Representative Synthesis: Analogue of Osimertinib

The following section details a representative synthesis of an Osimertinib analogue, illustrating the potential application of this compound as a starting material. The initial steps would involve the reduction of the nitro group to an amine, followed by coupling with a suitable pyrimidine derivative.

Experimental Protocols

Step 1: Reduction of this compound to 5-Fluoro-2-methoxy-pyridin-3-amine

This protocol describes the reduction of the nitro group to an amine, a crucial step to enable subsequent coupling reactions.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Water (H2O)

  • Diatomaceous earth

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v), add iron powder (4.0 eq) and ammonium chloride (4.0 eq).

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 5-Fluoro-2-methoxy-pyridin-3-amine.

Step 2: Synthesis of the Pyrimidine Core and Coupling (Representative)

The following protocol is based on the well-established synthesis of Osimertinib, using a commercially available pyrimidine and a related aniline. This illustrates the type of coupling reaction where the product from Step 1 would be utilized.

Materials:

  • 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole

  • 4-Fluoro-2-methoxy-5-nitroaniline (as a representative aniline)

  • Methanesulfonic acid

  • 1,4-Dioxane

  • Diisopropylethylamine (DIPEA)

Procedure:

  • A mixture of 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq), and methanesulfonic acid (1.2 eq) in 1,4-dioxane is heated to 80°C and stirred for 5 hours.[1]

  • After cooling, DIPEA (2.2 eq) is added.[1]

  • The resulting mixture is filtered and dried under vacuum to give N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine.[1]

Step 3: Further Elaboration to an Osimertinib Analogue (Representative)

The coupled product from Step 2 would then undergo further reactions, such as nucleophilic aromatic substitution to introduce the side chain, followed by reduction of the nitro group and final acylation to yield the target API analogue.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the key steps in the synthesis of Osimertinib, which can be considered representative for the synthesis of its analogues.

StepReactantsReagents and ConditionsYield (%)Reference
Coupling 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole, 4-Fluoro-2-methoxy-5-nitroanilineMethanesulfonic acid, 1,4-Dioxane, 80°C, 5h; then DIPEA89.7[1]
Nucleophilic Aromatic Substitution N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine, N,N,N'-trimethylethane-1,2-diamineDIPEA, DMAc, 80°C, 5h97.4[1]
Reduction Product from previous stepH2, Raney Ni, EtOH, r.t., 4h89[2]
Acylation Product from reductionAcryloyl chloride, CH2Cl2, TEA, 5-10°C79[2]

Visualizations

Logical Workflow for API Synthesis

G Start This compound Reduction Reduction of Nitro Group Start->Reduction Amine 5-Fluoro-2-methoxy-pyridin-3-amine Reduction->Amine Coupling SNA_r Coupling Amine->Coupling Pyrimidine Functionalized Pyrimidine Core Pyrimidine->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Elaboration Further Synthetic Steps (e.g., Side Chain Addition) Intermediate->Elaboration API Final API Analogue Elaboration->API

Caption: General workflow for the synthesis of an API analogue.

Signaling Pathway of EGFR Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P AKT Akt PI3K->AKT P mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Osimertinib Osimertinib (EGFR Inhibitor) Osimertinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

Conclusion

This compound represents a highly valuable and versatile intermediate for the synthesis of complex APIs, particularly in the realm of kinase inhibitors. Its unique substitution pattern allows for strategic modifications to fine-tune the pharmacological properties of the target molecules. The provided representative protocols and workflow, based on the synthesis of the EGFR inhibitor Osimertinib, highlight the potential of this building block in accelerating drug discovery and development efforts. Researchers and scientists are encouraged to explore the utility of this compound in the creation of novel and potent therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for the synthesis of 5-Fluoro-2-methoxy-3-nitropyridine. It addresses common experimental challenges through a structured question-and-answer format, offering detailed protocols and data-driven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound?

A1: A prevalent strategy involves a multi-step synthesis starting from a pre-functionalized pyridine ring. The key steps are typically nitration, fluorination, and methoxylation. The order of these steps is critical to manage regioselectivity and yield. A common pathway involves the nitration of a 5-fluoro-2-methoxypyridine precursor, as the methoxy group is an activating, ortho-para director, and the fluoro group is a deactivating ortho-para director, making the 3-position accessible to electrophilic attack.

Q2: What are the most critical parameters to control during the synthesis?

A2: The most critical parameters are temperature, reagent concentration, and reaction time, particularly during the nitration step. Nitration of pyridine rings requires harsh acidic conditions, which can lead to decomposition or hydrolysis of the methoxy group if not carefully controlled.[1][2] For fluorination steps involving diazotization, maintaining temperatures between -5 and 5°C is crucial to prevent the decomposition of the diazonium salt intermediate.[3][4]

Q3: Why is achieving high regioselectivity in the nitration step often difficult?

A3: The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, like nitration, inherently challenging.[2] The combined directing effects of the activating methoxy group and the deactivating fluoro group can lead to the formation of multiple isomers. While the desired 3-position is targeted, side reactions can occur at other positions on the ring, complicating purification and reducing the overall yield.[5]

General Synthetic Workflow

The synthesis of this compound can be approached via several routes. The following diagram illustrates a logical workflow, highlighting the key transformations and intermediates.

cluster_0 Route A cluster_1 Route B A1 2-Amino-5-fluoropyridine A2 Diazotization & Hydrolysis A1->A2 A3 5-Fluoro-2-hydroxypyridine A2->A3 A4 Methoxylation A3->A4 A5 5-Fluoro-2-methoxypyridine A4->A5 Nitration Electrophilic Nitration A5->Nitration B1 2-Chloro-5-nitropyridine B2 Methoxylation B1->B2 B3 2-Methoxy-5-nitropyridine B2->B3 B4 Reduction B3->B4 B5 5-Amino-2-methoxypyridine B4->B5 B6 Diazotization & Fluorination (Balz-Schiemann) B5->B6 B6->A5 FinalProduct 5-Fluoro-2-methoxy- 3-nitropyridine Nitration->FinalProduct

Caption: Potential synthetic pathways to this compound.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis, particularly focusing on the critical nitration step.

Issue 1: Low or No Yield of the Desired Product

Q: My nitration reaction of 5-fluoro-2-methoxypyridine resulted in a very low yield. What are the likely causes and solutions?

A: Low yield is a common issue stemming from several factors. A systematic approach is needed to diagnose the problem.

Troubleshooting Logic Flow

Start Low Yield in Nitration Reaction Check_SM Is Starting Material (SM) Consumed (TLC/LC-MS)? Start->Check_SM SM_Present No / Incomplete Consumption Check_SM->SM_Present No SM_Consumed Yes / Complete Consumption Check_SM->SM_Consumed Yes Cause1 Possible Cause: - Insufficient reaction time/temp - Inactive nitrating agent SM_Present->Cause1 Check_Products Are there multiple spots/ peaks besides the product? SM_Consumed->Check_Products Solution1 Solution: - Increase temp cautiously - Extend reaction time - Use fresh reagents Cause1->Solution1 Multiple_Products Yes, multiple products Check_Products->Multiple_Products Yes No_Product No, baseline material or no identifiable product Check_Products->No_Product No Cause2 Possible Cause: - Poor regioselectivity - Formation of isomers Multiple_Products->Cause2 Cause3 Possible Cause: - Product/SM decomposition - Hydrolysis of methoxy group No_Product->Cause3 Solution2 Solution: - Lower reaction temperature - Modify acid mixture ratio - Improve purification Cause2->Solution2 Solution3 Solution: - Use milder nitrating agent - Ensure anhydrous conditions - Reduce reaction temperature Cause3->Solution3

Caption: Decision tree for troubleshooting low-yield nitration reactions.

Quantitative Troubleshooting Summary

Problem ObservedPossible CauseRecommended Solution
Incomplete Reaction Insufficient temperature or reaction time.Gradually increase temperature from 0°C towards 25°C. Monitor by TLC every 30 minutes.
Degraded nitrating agent (HNO₃/H₂SO₄).Use fresh, high-purity acids. Ensure sulfuric acid is >98%.
Product Decomposition Reaction temperature is too high.Maintain strict temperature control, typically between 0-10°C.[6]
Harsh acidic conditions.Consider alternative, milder nitrating agents if substrate is sensitive.
Formation of Isomers Poor regioselectivity.Lower the reaction temperature to increase selectivity. Adjust the ratio of HNO₃ to H₂SO₄.
Hydrolysis of Methoxy Group Presence of water in the reaction mixture.Use anhydrous solvents and ensure reagents have low water content.
Issue 2: Complex Product Mixture and Purification Difficulties

Q: The crude product of my reaction shows multiple spots on TLC, making purification by column chromatography difficult. How can I improve the reaction's selectivity?

A: The formation of multiple products, often isomers, is a common challenge due to the competing directing effects of the substituents.[5]

  • Temperature Control: Lowering the reaction temperature is the primary method to enhance regioselectivity. Slower reaction rates often favor the formation of the thermodynamically more stable product.

  • Solvent Choice: While nitration is typically done in the acid mixture, for other steps, using anhydrous and non-nucleophilic solvents like acetonitrile can prevent side reactions.[5]

  • Order of Reagents: The order and rate of addition are critical. Slowly adding the pyridine substrate to the cold nitrating mixture can help control the exothermic reaction and prevent localized overheating, which can lead to side products.

Experimental Protocols

The following is a representative protocol for the nitration of a 5-fluoro-2-methoxypyridine substrate. Note: This protocol is a general guideline and may require optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Nitration of 5-Fluoro-2-methoxypyridine

Materials:

  • 5-Fluoro-2-methoxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated H₂SO₄ to 0°C using an ice-salt bath.

  • Slowly add fuming HNO₃ to the cold H₂SO₄ dropwise while maintaining the temperature below 10°C.

  • Substrate Addition: Dissolve 5-fluoro-2-methoxypyridine in a minimal amount of concentrated H₂SO₄ in the dropping funnel.

  • Add the substrate solution dropwise to the nitrating mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 0-5°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[6][7]

  • Neutralize the resulting aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x volume).[6]

  • Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid/oil by column chromatography on silica gel or by recrystallization to yield the final product.[5]

References

Technical Support Center: Optimization of Reaction Conditions for 5-Fluoro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Fluoro-2-methoxy-3-nitropyridine. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for this compound?

A1: A common and effective synthetic strategy involves a multi-step process, which can be broadly categorized into two main stages: the introduction of the nitro group and the introduction of the methoxy group. A likely pathway begins with the nitration of a suitable pyridine precursor followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.

Q2: What are the key challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Regioselectivity of Nitration: Directing the nitro group to the C-3 position of the pyridine ring can be difficult due to the electronic properties of the substituents.

  • Reaction Conditions for Nitration: Pyridine rings are generally deactivated towards electrophilic aromatic substitution, often requiring harsh reaction conditions which can lead to side products.

  • Nucleophilic Aromatic Substitution (SNAr): Optimizing conditions for the methoxylation step to achieve high yield and purity.

  • Purification: Separating the desired product from starting materials, isomers, and other byproducts.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for monitoring the reaction progress. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment are recommended.

Troubleshooting Guides

Nitration of 5-Fluoro-2-hydroxypyridine

A common precursor route involves the nitration of 5-fluoro-2-hydroxypyridine.

Problem: Low yield of the desired 3-nitro isomer.

Possible Cause Troubleshooting Steps
Suboptimal Nitrating Agent - Use a mixture of concentrated nitric acid and sulfuric acid. The ratio can be optimized (e.g., 1:1 to 1:3 v/v).- Consider using fuming nitric acid for increased reactivity.
Incorrect Reaction Temperature - Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature or slightly above. High temperatures can lead to decomposition and side products.
Formation of Multiple Isomers - The directing effects of the fluoro and hydroxyl groups influence regioselectivity. Analyze the product mixture by NMR or GC-MS to identify the isomers.- Adjust the reaction temperature and time to favor the formation of the 3-nitro isomer.

Problem: Formation of di-nitrated or other side products.

Possible Cause Troubleshooting Steps
Harsh Reaction Conditions - Reduce the reaction temperature and shorten the reaction time.- Use a less concentrated nitrating agent.
Presence of Impurities in Starting Material - Ensure the purity of the 5-fluoro-2-hydroxypyridine starting material using appropriate analytical techniques.
Chlorination of 5-Fluoro-3-nitro-2-pyridone

The hydroxyl group is converted to a chloro group to facilitate the subsequent methoxylation.

Problem: Incomplete conversion to 2-chloro-5-fluoro-3-nitropyridine.

Possible Cause Troubleshooting Steps
Insufficient Chlorinating Agent - Use an excess of a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
Low Reaction Temperature or Short Reaction Time - Increase the reaction temperature (e.g., reflux in POCl₃) and monitor the reaction by TLC until the starting material is consumed.
Methoxylation of 2-Chloro-5-fluoro-3-nitropyridine

This is a nucleophilic aromatic substitution (SNAr) reaction.

Problem: Low yield of this compound.

Possible Cause Troubleshooting Steps
Inactive Nucleophile - Use a strong nucleophile like sodium methoxide. Ensure the sodium methoxide is fresh and anhydrous.- The reaction can be performed in methanol as the solvent.
Suboptimal Reaction Temperature - The reaction may require heating. Optimize the temperature by starting at room temperature and gradually increasing it while monitoring the reaction.
Side Reactions - The fluorine at the 5-position could potentially be displaced. Analyze the product mixture for any isomers.- Use of a non-polar, aprotic solvent may favor substitution of the chlorine at the 2-position.[1]

Problem: Difficulty in purifying the final product.

Possible Cause Troubleshooting Steps
Presence of Starting Material or Byproducts - Use column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) for purification.[2]
Product is an Oil - If the product is an oil, purification by column chromatography is the preferred method.

Data Presentation

The following tables summarize typical reaction conditions for key steps in the synthesis of related compounds, which can serve as a starting point for the optimization of the synthesis of this compound.

Table 1: Nitration of Substituted Pyridines (Analogous Reactions)

Starting MaterialNitrating AgentTemperatureTimeYieldReference
2-Amino-5-fluoropyridineH₂SO₄ / 3% H₂O₂0 °C to RT20 h77% (of 5-fluoro-2-nitropyridine)[3]
Pyridine N-oxideHNO₃ / H₂SO₄Not specifiedNot specifiedHigh[4]

Table 2: Chlorination of Hydroxypyridines (Analogous Reactions)

Starting MaterialChlorinating AgentTemperatureTimeYieldReference
3-Fluoro-5-nitropyridin-2-olPCl₅ / POCl₃60 °C10 h97% (of 2-chloro-3-fluoro-5-nitropyridine)[2]
2-Hydroxy-5-nitropyridinePOCl₃ / PCl₅100-105 °C5 h95.3% (of 2-chloro-5-nitropyridine)[5]

Table 3: Methoxylation of Chloropyridines (Analogous Reactions)

Starting MaterialReagentSolventTemperatureTimeYieldReference
2,6-DichloropyridinesSodium MethoxideTolueneNot specifiedNot specifiedGood[1]
PhenylacetonitrileSodium MethoxideEthanol2-5 °C48 h88-92% (of 1,4-Diphenyl-5-amino-1,2,3-triazole)[6]

Experimental Protocols

The following are detailed, plausible methodologies for the key steps in the synthesis of this compound. These should be considered as starting points and may require optimization.

Protocol 1: Synthesis of 2-Chloro-5-fluoro-3-nitropyridine

This protocol is adapted from the synthesis of a similar compound.[2]

  • Nitration of 5-fluoro-2-hydroxypyridine: To a stirred solution of 5-fluoro-2-hydroxypyridine in concentrated sulfuric acid, cooled to 0 °C, slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Chlorination: To the crude 5-fluoro-3-nitro-2-pyridone, add phosphorus oxychloride and heat the mixture to reflux. Slowly add phosphorus pentachloride portion-wise. Continue refluxing for several hours until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Protocol 2: Synthesis of this compound

This protocol is based on general procedures for SNAr reactions on chloropyridines.

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-fluoro-3-nitropyridine in anhydrous methanol.

  • Addition of Methoxide: To this solution, add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time may vary from a few hours to overnight.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.

Mandatory Visualization

experimental_workflow start Start: 5-Fluoro-2-hydroxypyridine nitration Step 1: Nitration (HNO₃, H₂SO₄) start->nitration intermediate1 Intermediate: 5-Fluoro-3-nitro-2-pyridone nitration->intermediate1 chlorination Step 2: Chlorination (POCl₃, PCl₅) intermediate1->chlorination intermediate2 Intermediate: 2-Chloro-5-fluoro-3-nitropyridine chlorination->intermediate2 methoxylation Step 3: Methoxylation (NaOMe, MeOH) intermediate2->methoxylation purification Purification (Column Chromatography) methoxylation->purification product Final Product: This compound purification->product

Caption: Proposed synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Methoxylation Step check_reagents Check Reagents: - Freshness of NaOMe - Anhydrous Methanol start->check_reagents Possible Cause: Inactive Nucleophile optimize_temp Optimize Temperature: - Gradual increase from RT - Monitor by TLC start->optimize_temp Possible Cause: Suboptimal Temperature analyze_byproducts Analyze Byproducts: - Isomeric products? - Starting material remaining? start->analyze_byproducts Possible Cause: Side Reactions solution1 Use fresh, anhydrous reagents. check_reagents->solution1 Solution solution2 Systematically vary temperature. optimize_temp->solution2 Solution solution3 Adjust solvent polarity to improve regioselectivity. analyze_byproducts->solution3 Solution

Caption: Troubleshooting logic for the methoxylation step.

References

Technical Support Center: 5-Fluoro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 5-Fluoro-2-methoxy-3-nitropyridine, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] To prevent degradation, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[3][4]

Q2: What is the expected shelf-life of this compound?

A2: The manufacturer does not provide a specific shelf-life for this product. However, when stored under the recommended conditions (cool, dry, inert atmosphere), the compound is expected to be stable for an extended period. For optimal results, it is best practice to use the compound within a year of receipt. A re-analysis of purity is recommended for older batches.

Q3: Are there any common signs of degradation to look for?

A3: Yes, visual inspection can be an initial indicator of degradation. Look for:

  • Color Change: A noticeable change from its typical appearance (e.g., solid) could indicate the formation of impurities.

  • Clumping or Caking: This may suggest moisture absorption, which can lead to hydrolysis.

  • Incomplete Dissolution: If the compound does not fully dissolve in a solvent in which it is known to be soluble, it may have degraded into insoluble byproducts.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways have not been extensively published, based on its chemical structure, potential degradation could occur through:

  • Hydrolysis: The methoxy group may be susceptible to hydrolysis, particularly in the presence of acid or base, to form 2-hydroxy-5-fluoro-3-nitropyridine.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, especially in the presence of reducing agents.

  • Nucleophilic Substitution: The fluorine atom can be displaced by strong nucleophiles.

Q5: Is this compound sensitive to light?

A5: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store it in an amber or opaque container to protect it from light, as light can provide the energy to initiate degradation reactions in some organic molecules.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.1. Verify that the compound has been stored according to the recommended conditions (cool, dry, inert atmosphere). 2. Perform a purity analysis (e.g., HPLC, NMR) on the current batch. 3. If degradation is confirmed, use a fresh, unopened vial of the compound.
Compound has changed color Formation of degradation products.1. Do not use the compound for sensitive experiments. 2. Consider purification (e.g., recrystallization, chromatography) if a fresh batch is unavailable. 3. If purification is not feasible, discard the material according to safety guidelines.
Difficulty dissolving the compound 1. Moisture absorption leading to clumping. 2. Degradation into insoluble impurities.1. Ensure the compound is brought to room temperature before opening to prevent condensation. 2. Use an appropriate anhydrous solvent. 3. If insolubility persists, it is likely a sign of degradation, and the material should not be used.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method to assess the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 HPLC column

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 20% to 80% acetonitrile) with 0.1% formic acid. The exact gradient will need to be optimized.

  • HPLC Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detector Wavelength: Scan for an optimal wavelength, likely in the UV range (e.g., 254 nm).

    • Column Temperature: 25 °C

  • Analysis: Inject the sample and run the gradient. The purity can be determined by the relative peak area of the main component.

Protocol 2: Forced Degradation Study

This protocol can be used to investigate the stability of the compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture. Heat at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture. Keep at room temperature for a set period.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in a 1:1 acetonitrile/water mixture. Keep at room temperature for a set period.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80 °C) for a set period.

  • Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) for a defined duration.

  • Analysis: After exposure to each stress condition, analyze the samples by HPLC (as described in Protocol 1) to determine the percentage of degradation and identify any major degradation products.

Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage Receive & Store Compound (Cool, Dry, Inert Atmosphere) prep Prepare for Experiment storage->prep Visual Inspection exp Conduct Experiment prep->exp analysis Analyze Results exp->analysis issue Inconsistent Results? analysis->issue issue->analysis No, continue analysis check_storage Verify Storage Conditions issue->check_storage Yes check_purity Assess Purity (HPLC) check_storage->check_purity new_batch Use Fresh Compound check_purity->new_batch Degradation Confirmed

Caption: Troubleshooting workflow for inconsistent experimental results.

degradation_pathways cluster_degradation Potential Degradation Products compound This compound hydrolysis 2-Hydroxy-5-fluoro-3-nitropyridine compound->hydrolysis  Hydrolysis (H₂O, H⁺/OH⁻) reduction 5-Fluoro-2-methoxy-3-aminopyridine compound->reduction  Reduction ([H]) substitution Nucleophilic Substitution Product compound->substitution  Nucleophilic Attack (Nu⁻)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of 5-Fluoro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methoxy-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically proceeds through one of two primary pathways:

  • Nitration of a pre-functionalized pyridine: This route involves the nitration of a precursor such as 2-methoxy-5-fluoropyridine. The regioselectivity of the nitration is a critical factor.

  • Functional group interconversion on a nitropyridine core: This approach may involve a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group onto a suitable halo-nitropyridine precursor, or a Balz-Schiemann reaction to introduce the fluorine atom.

Q2: What are the expected major byproducts in the synthesis of this compound?

A2: The common byproducts are highly dependent on the synthetic route chosen.

  • Via Nitration of 2-methoxy-5-fluoropyridine: The primary byproducts are often regioisomers of the desired product, such as 5-Fluoro-2-methoxy-4-nitropyridine and 5-Fluoro-2-methoxy-6-nitropyridine. Over-nitration to form dinitro- a dinitro- species is also possible under harsh conditions.

  • Via Nucleophilic Aromatic Substitution (e.g., methoxylation of 2-chloro-5-fluoro-3-nitropyridine): Incomplete reaction leading to residual starting material is a common impurity. Hydrolysis of the chloro- group to a hydroxyl group can also occur if water is present, yielding 5-Fluoro-2-hydroxy-3-nitropyridine.

  • Via Balz-Schiemann Reaction (from an amino precursor): This route can generate phenolic byproducts (e.g., 2-methoxy-3-nitro-5-hydroxypyridine) from the reaction of the diazonium salt with water.[1] Formation of azo-dyes as colored impurities is also a known side reaction.[1]

Q3: How can I minimize the formation of isomeric byproducts during nitration?

A3: Controlling the reaction conditions is crucial for minimizing isomeric impurities. Key parameters to optimize include:

  • Temperature: Lowering the reaction temperature can significantly improve regioselectivity.

  • Nitrating Agent: The choice of nitrating agent (e.g., HNO₃/H₂SO₄, NO₂BF₄) can influence the isomer ratio.

  • Rate of Addition: Slow, controlled addition of the nitrating agent can help to prevent localized overheating and reduce side reactions.

Q4: My reaction mixture has a strong color. What could be the cause?

A4: A strong color, particularly a yellow, orange, or red hue, often indicates the presence of nitro-aromatic compounds or azo-dye byproducts. If a Balz-Schiemann reaction was performed, the formation of azo compounds from the dimerization of the diazonium intermediate is a likely cause.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired product - Incomplete reaction.- Suboptimal reaction temperature.- Degradation of starting material or product.- Inefficient purification.- Monitor the reaction progress using TLC or LC-MS to ensure completion.- Optimize the reaction temperature; for nitration, lower temperatures are often better for selectivity, while for SNAr, sufficient heat may be required.- Ensure anhydrous conditions, especially for Grignard or organolithium reactions.- Evaluate and optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent).
Presence of multiple spots on TLC close to the product spot - Formation of regioisomers during nitration.- Presence of starting material and/or hydrolysis byproducts.- For nitration, adjust the reaction temperature and rate of addition of the nitrating agent to improve regioselectivity.- For SNAr reactions, ensure anhydrous conditions to prevent hydrolysis.- Employ high-resolution column chromatography or preparative HPLC for separation.
Product is an oil instead of a solid - Presence of impurities lowering the melting point.- The product may be intrinsically an oil at room temperature.- Purify the product further using column chromatography or distillation.- Attempt to induce crystallization by scratching the flask, seeding with a crystal, or cooling to a lower temperature.- Confirm the expected physical state of the pure compound from literature sources.
Difficulty in removing starting material - Incomplete reaction.- Similar polarity of the starting material and product.- Drive the reaction to completion by extending the reaction time or adding a slight excess of one reagent.- Optimize the chromatographic separation by testing different solvent systems.- Consider a chemical quench or workup procedure to remove the unreacted starting material.

Data Presentation

The following table summarizes typical byproduct distribution in the synthesis of substituted nitropyridines based on analogous reactions reported in the literature. Actual yields will vary depending on the specific reaction conditions.

Reaction Type Starting Material Desired Product Typical Yield (%) Common Byproduct(s) Byproduct Yield (%)
Nitration 2-Substituted Pyridine2-Substituted-5-nitropyridine70-902-Substituted-3-nitropyridine5-20
Balz-Schiemann 3-Amino-5-fluoropyridine3,5-Difluoropyridine60-805-Fluoro-3-hydroxypyridine5-15
SNAr (Methoxylation) 2-Chloro-5-nitropyridine2-Methoxy-5-nitropyridine85-952-Hydroxy-5-nitropyridine1-5

Experimental Protocols

Synthesis of this compound via Nitration of 2-Methoxy-5-fluoropyridine

This protocol is adapted from general procedures for the nitration of substituted pyridines and should be optimized for specific laboratory conditions.

  • Preparation of the Nitrating Mixture: In a flask cooled to 0 °C in an ice bath, slowly add fuming nitric acid (1.2 equivalents) to concentrated sulfuric acid (5-10 volumes) with stirring.

  • Nitration Reaction: Dissolve 2-methoxy-5-fluoropyridine (1.0 equivalent) in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C. To this solution, add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product may precipitate as a solid.

  • Isolation and Purification: Collect the precipitate by filtration and wash with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualization

Troubleshooting_Byproducts cluster_synthesis Synthesis of this compound cluster_byproducts Common Byproduct Formation cluster_troubleshooting Troubleshooting & Mitigation Start Synthetic Route Selection Nitration Nitration of 2-Methoxy-5-fluoropyridine Start->Nitration SNAr Methoxylation of 2-Chloro-5-fluoro-3-nitropyridine Start->SNAr BalzSchiemann Balz-Schiemann from Amino Precursor Start->BalzSchiemann Isomers Regioisomers (e.g., 4-nitro, 6-nitro) Nitration->Isomers Incomplete_SNAr Unreacted Chloro-precursor SNAr->Incomplete_SNAr Hydrolysis Hydroxypyridine SNAr->Hydrolysis Azo Azo Compounds BalzSchiemann->Azo Phenol Phenolic Byproducts BalzSchiemann->Phenol Control_Temp Control Temperature Isomers->Control_Temp Optimize_Reagents Optimize Reagents & Stoichiometry Isomers->Optimize_Reagents Purification Advanced Purification (Chromatography, Recrystallization) Isomers->Purification Incomplete_SNAr->Optimize_Reagents Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Azo->Control_Temp Phenol->Anhydrous

Caption: Troubleshooting workflow for common byproducts in the synthesis of this compound.

References

Technical Support Center: Synthesis of 5-Fluoro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methoxy-3-nitropyridine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved by the nitration of 5-Fluoro-2-methoxypyridine.

Q1: Why is the yield of my nitration reaction consistently low?

A1: Low yields in the nitration of pyridine rings are a common challenge due to the electron-deficient nature of the pyridine nucleus, which deactivates it towards electrophilic aromatic substitution.[1] Several factors could be contributing to this issue:

  • Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is typically used. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2] If the acid mixture is not potent enough, the reaction rate will be very slow.

  • Reaction Temperature: Nitration reactions are highly exothermic.[3] If the temperature is too low, the reaction may not proceed to completion. Conversely, if the temperature is too high, it can lead to the formation of side products and decomposition of the starting material or product. Careful temperature control, typically between 0°C and room temperature, is essential.

  • Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to determine the optimal reaction time.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the 3-nitro product?

A2: The formation of isomers is a common problem in the nitration of substituted pyridines. The existing substituents (fluoro and methoxy groups) direct the position of the incoming nitro group. In 5-Fluoro-2-methoxypyridine, the 3-position is sterically and electronically favored for nitration. However, other isomers can form. To improve selectivity:

  • Control Temperature: Lowering the reaction temperature can sometimes enhance the selectivity for the thermodynamically favored product.

  • Choice of Nitrating Agent: Milder nitrating agents or different reaction conditions can sometimes provide better regioselectivity. However, this often comes at the cost of a lower reaction rate.

  • Purification: Careful purification by column chromatography or recrystallization is often necessary to isolate the desired 3-nitro isomer from other byproducts.

Q3: The work-up procedure seems to be reducing my final yield. Are there any best practices to follow?

A3: A significant amount of product can be lost during the work-up and purification stages. Here are some tips:

  • Neutralization: After the reaction is complete, the acidic mixture is typically quenched by pouring it onto ice and then neutralizing it with a base (e.g., sodium bicarbonate, potassium carbonate). This process must be done slowly and with cooling to prevent overheating and potential degradation of the product.

  • Extraction: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions with smaller volumes of solvent to ensure complete recovery of the product from the aqueous layer.

  • Washing: The combined organic layers should be washed with brine to remove excess water before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure at a moderate temperature to avoid decomposition of the product.

Q4: My final product is colored and appears impure. How can I purify it effectively?

A4: Colored impurities are often a result of side reactions or residual starting materials.

  • Column Chromatography: This is one of the most effective methods for purifying the product. A silica gel column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) can separate the desired product from isomers and other impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. The choice of solvent is critical and may require some experimentation.

  • Activated Carbon Treatment: Sometimes, colored impurities can be removed by treating a solution of the crude product with activated carbon, followed by filtration.

Experimental Protocols and Data

Synthesis Pathway

The primary route for synthesizing this compound is the direct nitration of 5-Fluoro-2-methoxypyridine.

G cluster_main Synthesis of this compound A 5-Fluoro-2-methoxypyridine B This compound A->B HNO₃ / H₂SO₄ 0°C to RT

Caption: Synthetic route for this compound.

Detailed Experimental Protocol: Nitration of 5-Fluoro-2-methoxypyridine
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 5-Fluoro-2-methoxypyridine (1 equivalent) to the cooled sulfuric acid while maintaining the temperature at 0°C.

  • Addition of Nitrating Agent: Add fuming nitric acid (HNO₃, 1.1 equivalents) dropwise to the reaction mixture over 30-60 minutes. Ensure the internal temperature does not exceed 5-10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data on Nitration of Substituted Pyridines

The following table summarizes reaction conditions and yields for the nitration of various pyridine derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Starting MaterialNitrating AgentTemperatureTime (h)Yield (%)Reference
2-Amino-5-fluoropyridineH₂SO₄ / H₂O₂0°C to RT2077[4]
2-Chloro-6-methoxypyridineH₂SO₄ / fuming HNO₃0°C to RT680[5]
3-Methyl-2-phenylpyridineFuming HNO₃ in H₂SO₄60-70°C2-440-60[6]
2-AminopyridineHNO₃ / H₂SO₄> 50°C--[7]

Troubleshooting Workflow

This workflow diagram can help diagnose and solve common issues during the synthesis.

G cluster_workflow Troubleshooting Workflow start Low Yield or Impure Product check_reaction Check Reaction Monitoring (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains side_products Multiple Spots / Side Products check_reaction->side_products New Spots Observed solution_incomplete1 Increase Reaction Time or Temperature incomplete->solution_incomplete1 solution_incomplete2 Verify Reagent Quality/Concentration incomplete->solution_incomplete2 solution_side1 Lower Reaction Temperature side_products->solution_side1 solution_side2 Optimize Rate of Addition of Nitrating Agent side_products->solution_side2 purification Optimize Purification (Column Chromatography / Recrystallization) solution_incomplete1->purification solution_incomplete2->purification solution_side1->purification solution_side2->purification

Caption: A logical workflow for troubleshooting synthesis issues.

References

Overcoming challenges in the functionalization of 5-Fluoro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 5-Fluoro-2-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed experimental protocols for common synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive sites are the C-F bond, which is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group, and the nitro group itself, which can be reduced to an amine. The molecule can also participate in cross-coupling reactions, although the electron-donating methoxy group can influence reactivity.

Q2: How does the substitution pattern of this compound influence its reactivity?

A2: The fluorine at the 5-position is activated for SNAr by the ortho- and para-directing nitro group at the 3-position. The methoxy group at the 2-position is electron-donating and can modulate the overall electron density of the pyridine ring, which may affect the efficiency of certain reactions like cross-coupling.

Q3: What are the most common challenges encountered when working with this molecule?

A3: Common challenges include achieving high yields in SNAr reactions with weak nucleophiles, optimizing catalyst systems for Suzuki-Miyaura cross-coupling due to the electronic properties of the substituents, and achieving chemoselective reduction of the nitro group without affecting the fluoro substituent.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Issue: Low or no yield in SNAr with an amine nucleophile.

Potential CauseSuggested Solution
Insufficient nucleophilicity of the amine. Use a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃) to deprotonate the amine or use a more nucleophilic amine derivative.
Low reaction temperature. Increase the reaction temperature. SNAr reactions often require heating (e.g., 80-120 °C).
Inappropriate solvent. Use a polar aprotic solvent such as DMF, DMSO, or NMP to facilitate the reaction.
Side reactions. Monitor the reaction for the formation of byproducts. Purification by column chromatography may be necessary.

Troubleshooting Workflow for SNAr Reactions

SNAr_Troubleshooting start Low SNAr Yield cause1 Check Nucleophile Strength start->cause1 cause2 Review Reaction Conditions start->cause2 cause3 Analyze for Side Reactions start->cause3 solution1a Use Stronger Base cause1->solution1a solution1b Use More Nucleophilic Amine cause1->solution1b solution2a Increase Temperature cause2->solution2a solution2b Change to Polar Aprotic Solvent cause2->solution2b solution3 Optimize Purification cause3->solution3

Caption: Troubleshooting logic for low-yield SNAr reactions.

Suzuki-Miyaura Cross-Coupling

Issue: Inefficient Suzuki-Miyaura coupling at the C-F position.

Potential CauseSuggested Solution
Inactive catalyst. Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos).
Inappropriate base or solvent. Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene, DMF).
Decomposition of boronic acid. Use freshly purchased or recrystallized boronic acid. Consider using boronic esters for increased stability.
Homocoupling of boronic acid. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen.

Optimization Parameters for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd₂(dba)₃ / XPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Dioxane/H₂OTolueneDMF
Temperature 80 °C100 °C110 °C
Typical Yield ModerateGoodHigh
Nitro Group Reduction

Issue: Incomplete reduction of the nitro group or side reactions.

Potential CauseSuggested Solution
Ineffective reducing agent. For chemoselective reduction, consider using Fe/NH₄Cl, SnCl₂·2H₂O, or catalytic hydrogenation with a specific catalyst (e.g., PtO₂).
Harsh reaction conditions. Perform the reaction at a lower temperature to minimize side reactions.
Dehalogenation. Avoid harsh reducing agents like high-pressure hydrogenation with Pd/C which can lead to the loss of the fluorine atom.
Difficult purification. The resulting amine can be purified by acid-base extraction or column chromatography.

Chemoselective Nitro Reduction Workflow

Nitro_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Solvent B Add Reducing Agent A->B C Stir at Controlled Temperature B->C D Monitor by TLC/LC-MS C->D E Quench Reaction D->E F Extract Product E->F G Purify by Chromatography or Crystallization F->G H Characterize Product G->H

Caption: General workflow for chemoselective nitro group reduction.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with a Primary Amine
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the primary amine (1.2 eq) and K₂CO₃ (2.0 eq).

  • Reaction: Heat the mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of Dioxane/H₂O (4:1, 0.1 M).

  • Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Mg₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Protocol 3: Chemoselective Reduction of the Nitro Group
  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol or acetic acid (0.2 M), add iron powder (5.0 eq) and NH₄Cl (4.0 eq) in water.

  • Reaction: Heat the mixture to reflux (around 80 °C) for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction, filter through a pad of celite, and wash the celite with ethanol. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography if necessary to yield 3-amino-5-fluoro-2-methoxypyridine.

Disclaimer: These protocols are intended as a starting point. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Technical Support Center: Scalable Synthesis of 5-Fluoro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the scalable synthesis of 5-Fluoro-2-methoxy-3-nitropyridine. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address potential challenges during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for similar pyridine syntheses include substituted pyridines such as 2-chloro-5-fluoropyridine or 2-methoxy-5-fluoropyridine. The synthesis strategy often involves introducing the nitro group at a late stage.

Q2: What are the critical reaction parameters to control during the nitration step?

A2: Temperature control is crucial during nitration to prevent over-nitration and ensure regioselectivity. The reaction is typically carried out at low temperatures (e.g., 0-10 °C) using a mixture of concentrated sulfuric acid and nitric acid.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.[1]

Q4: What are the recommended work-up procedures?

A4: Upon completion, the reaction mixture is typically quenched by carefully pouring it onto ice water. The resulting precipitate can be collected by filtration, or the aqueous layer can be extracted with an organic solvent. The organic layers are then washed, dried, and the solvent is removed under reduced pressure.[1][2]

Q5: What purification methods are suitable for the final product?

A5: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain high-purity this compound.

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Product Yield 1. Inactive or poor quality reagents. 2. Reaction temperature is too low or too high. 3. Insufficient reaction time. 4. Presence of moisture in the reaction.1. Use freshly opened or properly stored reagents. 2. Optimize the reaction temperature by running small-scale trials. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (Low Selectivity) 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect ratio of nitrating agents.1. Maintain a low reaction temperature during the addition of the nitrating mixture. 2. Carefully control the stoichiometry of nitric acid and sulfuric acid.
Product Decomposition During Work-up 1. Presence of residual strong acid. 2. High temperatures during solvent removal.1. Neutralize the reaction mixture with a mild aqueous base (e.g., sodium bicarbonate) before extraction.[1] 2. Use a rotary evaporator at low temperature and reduced pressure for solvent removal.
Difficulty in Product Purification 1. Presence of closely related impurities. 2. Oily product that is difficult to crystallize.1. Optimize the chromatographic separation by trying different solvent systems. 2. Attempt to form a salt of the product to facilitate crystallization or try trituration with a suitable solvent.

Experimental Protocols

A plausible synthetic route for this compound starts from the commercially available 2-methoxy-5-fluoropyridine. The key step is the regioselective nitration of the pyridine ring.

Nitration of 2-methoxy-5-fluoropyridine

  • Materials:

    • 2-methoxy-5-fluoropyridine

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Ice

    • Deionized Water

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Procedure:

    • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 2-methoxy-5-fluoropyridine (1 equivalent).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (3-5 equivalents) to the flask while maintaining the temperature below 10 °C.

    • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) at 0 °C.

    • Reagent Addition: Add the prepared nitrating mixture dropwise to the solution of 2-methoxy-5-fluoropyridine in sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

    • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Data Presentation

Table 1: Reaction Conditions for Nitration of Substituted Pyridines

Starting MaterialNitrating AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
2-Amino-5-fluoropyridineH₂SO₄ / H₂O₂0 to RT2077[2]
2,6-DichloropyridineH₂SO₄ / HNO₃< 50 then 100-1055Not specified[3]
3-Fluoro-2,6-dimethoxypyridineH₂SO₄ / HNO₃Low TemperatureNot specifiedNot specified[4]

Visualizations

experimental_workflow start Start: 2-methoxy-5-fluoropyridine step1 Dissolve in conc. H2SO4 at 0 °C start->step1 step3 Dropwise addition of nitrating mixture at < 10 °C step1->step3 step2 Prepare Nitrating Mixture (HNO3/H2SO4) step2->step3 step4 Reaction Monitoring (TLC/LC-MS) step3->step4 step5 Quench on ice step4->step5 step6 Neutralize with NaHCO3 step5->step6 step7 Extract with organic solvent step6->step7 step8 Wash, Dry, and Concentrate step7->step8 step9 Purify by Column Chromatography step8->step9 end_node Product: this compound step9->end_node

Caption: Workflow for the synthesis of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic problem Low Yield cause1 Suboptimal Temperature problem->cause1 is caused by cause2 Poor Reagent Quality problem->cause2 is caused by cause3 Presence of Water problem->cause3 is caused by solution1 Optimize Temperature cause1->solution1 is solved by solution2 Use Fresh Reagents cause2->solution2 is solved by solution3 Use Anhydrous Conditions cause3->solution3 is solved by

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Handling and Disposal of 5-Fluoro-2-methoxy-3-nitropyridine Waste

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 5-Fluoro-2-methoxy-3-nitropyridine waste?

A1: Based on analogous compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[2][3][4] Due to the nitro group, there may be a risk of thermal decomposition at elevated temperatures, and it should be considered a combustible material.[1][5]

Q2: What immediate actions should I take in case of a spill?

A2: In the event of a spill, immediately evacuate the area and ensure it is well-ventilated, preferably within a chemical fume hood.[6] Remove all sources of ignition.[1][7] Wear appropriate Personal Protective Equipment (PPE), contain the spill using an inert absorbent material (e.g., sand, vermiculite), and collect the contaminated material into a sealed, labeled hazardous waste container for disposal.[1][6][7] Do not allow the chemical to enter drains or waterways.[1][6]

Q3: How should I collect and store this compound waste?

A3: Designate a specific, labeled waste container for "Halogenated Organic Waste."[6] Do not mix this waste with non-halogenated chemical waste.[6] The container should be made of a material that will not react with the chemical, such as glass or high-density polyethylene (HDPE), and have a secure, leak-proof cap.[6] Store the sealed and labeled waste container in a designated, well-ventilated, and secure location, away from incompatible materials.[6]

Q4: What materials are incompatible with this compound?

A4: Based on data for similar compounds, strong oxidizing agents, acids, acid anhydrides, and acid chlorides are expected to be incompatible with this compound.[7] Keep it away from heat, sparks, and open flames.[1][7]

Q5: How do I dispose of empty containers of this compound?

A5: An empty container that held this compound must be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.[6] The rinsate should be collected and disposed of as hazardous chemical waste.

Troubleshooting Guides

Issue Probable Cause Solution
Unexpected Color Change in Waste Container Contamination with an incompatible substance or degradation of the compound.Segregate the container immediately. Do not add any more waste to it. Consult with your institution's Environmental Health and Safety (EHS) office for guidance on disposal.
Foul Odor from Waste Storage Area Leaking or improperly sealed waste container.Wearing appropriate PPE, inspect all waste containers for leaks or loose caps. Tighten caps and clean any external contamination. If a leak is found, overpack the leaking container in a larger, secure container and contact EHS for pickup.
Crystallization or Solidification in Liquid Waste Temperature fluctuations or supersaturation of the waste solution.Store the waste container in a temperature-controlled environment. If safe to do so, gentle warming may redissolve the material. Otherwise, dispose of the container as is, ensuring it is clearly labeled.

Data Presentation

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Source Citation
Eye/Face ProtectionSafety glasses with side-shields or goggles.[6]
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).[6]
Skin and Body ProtectionLaboratory coat; flame-retardant antistatic protective clothing for larger quantities.[6]
Respiratory ProtectionUse in a well-ventilated area or chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[6]

Table 2: Spill Cleanup and Waste Container Specifications

Item Specification Source Citation
Absorbent MaterialInert absorbent material (e.g., sand, silica gel, vermiculite).[1][7]
Waste Container MaterialGlass or High-Density Polyethylene (HDPE).[6]
Waste Container Labeling"Hazardous Waste," full chemical name, quantity, date, and principal investigator's name and location.[6]

Experimental Protocols

Note: No specific experimental protocols for the neutralization or disposal of this compound were found in the literature. The following is a general protocol for handling small spills, adapted from safety data sheets of similar compounds.

Protocol: Small Spill Cleanup

  • Preparation: Ensure you are wearing the appropriate PPE as specified in Table 1. Have spill cleanup materials readily available.

  • Containment: For liquid spills, surround the area with an inert absorbent material to prevent it from spreading. For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Absorption: Carefully add inert absorbent material over the spill, working from the outside in.

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials in the same hazardous waste container.

  • Disposal: Seal and label the waste container and store it in a designated satellite accumulation area for pickup by your institution's EHS office.

Mandatory Visualizations

Waste_Handling_Workflow cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Disposal gen Generate 5-Fluoro-2-methoxy- 3-nitropyridine Waste collect Collect in a Labeled, Compatible Container gen->collect Segregate Halogenated Organic Waste store Store in a Designated Well-Ventilated Area collect->store Seal Container Tightly pickup Request Pickup from EHS Office store->pickup Follow Institutional Procedures dispose Dispose via Approved Hazardous Waste Facility pickup->dispose Spill_Response_Logic spill Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small Spill? assess->small_spill cleanup Follow Small Spill Cleanup Protocol small_spill->cleanup Yes evacuate Evacuate Area & Contact EHS small_spill->evacuate No end Area is Safe cleanup->end evacuate->end After EHS Response

References

Preventing degradation of 5-Fluoro-2-methoxy-3-nitropyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Fluoro-2-methoxy-3-nitropyridine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on this compound and how do they influence its reactivity?

A1: this compound has three key functional groups that dictate its reactivity:

  • Pyridine Ring: The nitrogen atom in the pyridine ring makes the molecule basic and susceptible to protonation under acidic conditions. The ring itself can undergo nucleophilic aromatic substitution.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic attack. It can also be reduced to an amino group (-NH₂) under reducing conditions.

  • Fluoro Group (-F): The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions due to its high electronegativity.

  • Methoxy Group (-OCH₃): The methoxy group is an electron-donating group. It can be susceptible to cleavage under strong acidic or basic conditions to form the corresponding hydroxypyridine.

Q2: What are the most common degradation pathways for this compound during reactions?

A2: Based on the reactivity of its functional groups, the most probable degradation pathways include:

  • Nucleophilic Aromatic Substitution (SₙAr): This is a primary pathway where a nucleophile attacks the pyridine ring, leading to the displacement of one of the substituents. The nitro group or the fluorine atom are the most likely leaving groups.[1][2]

  • Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group under strong acidic or basic conditions.

  • Reduction of the Nitro Group: In the presence of reducing agents (e.g., H₂/Pd, SnCl₂), the nitro group can be reduced to an amine. While often a desired transformation, it is a degradation pathway if unintended.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light, which may lead to decomposition.[3]

Q3: How can I minimize the degradation of this compound?

A3: To minimize degradation, consider the following general strategies:

  • Control of Reaction Temperature: Many degradation reactions are accelerated by heat. Running reactions at the lowest effective temperature can significantly reduce byproduct formation.

  • pH Management: Avoid strongly acidic or basic conditions unless required for the desired transformation, as these can promote hydrolysis of the methoxy group.

  • Inert Atmosphere: For reactions sensitive to oxidation or reduction, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Protection from Light: If photodegradation is a concern, conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil or using amber glassware).

  • Careful Choice of Reagents: Avoid strong, non-selective nucleophiles or reducing agents if they are not part of the intended reaction scheme.

Troubleshooting Guides

Guide 1: Unexpected Side Products in Nucleophilic Substitution Reactions
Symptom Potential Cause Troubleshooting Steps
Formation of a product where the nitro group has been replaced.The nitro group is acting as a leaving group. This is more likely with strong, soft nucleophiles (e.g., thiolates).1. Lower the reaction temperature.2. Use a less nucleophilic reagent if possible.3. Consider a different solvent to modulate nucleophilicity.
Formation of a product where the fluorine atom has been replaced.The fluoro group is a good leaving group in SₙAr reactions.1. This is often the desired outcome in nucleophilic aromatic substitution. If it is a side reaction, consider if a different nucleophile or reaction conditions could favor the desired pathway.
Formation of a hydroxypyridine derivative.Hydrolysis of the methoxy group due to acidic or basic conditions.1. Ensure the reaction medium is neutral if possible.2. If acidic or basic conditions are necessary, use the mildest possible reagents and lowest effective temperature.3. Minimize reaction time.
A complex mixture of products is observed.Multiple degradation pathways are occurring simultaneously.1. Re-evaluate the overall reaction conditions (temperature, pH, solvent, reagents).2. Run small-scale experiments to isolate the effect of each parameter.3. Use in-situ reaction monitoring (e.g., TLC, LC-MS) to track product formation and the appearance of impurities over time.
Guide 2: Low Yield or No Reaction
Symptom Potential Cause Troubleshooting Steps
Starting material is recovered unchanged.Reaction conditions are too mild (e.g., temperature is too low, nucleophile is too weak).1. Gradually increase the reaction temperature.2. Consider using a stronger nucleophile or a catalyst.3. Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of SₙAr reactions.
Starting material is consumed, but the desired product is not formed in high yield.Degradation of the starting material or the product is occurring.1. Review the troubleshooting guide for unexpected side products.2. Consider the stability of the product under the reaction and work-up conditions.3. Purify the product immediately after the reaction is complete.

Data Presentation

Table 1: General Stability of Substituted Nitropyridines

Condition Observed Effect on Related Nitropyridines Potential Impact on this compound Reference Compound(s)
Strong Acid (e.g., conc. H₂SO₄) Protonation of the pyridine nitrogen. Can promote hydrolysis of methoxy groups.Potential for hydrolysis of the 2-methoxy group to a 2-hydroxy group.General knowledge of pyridine and anisole chemistry.
Strong Base (e.g., NaOH, KOH) Can facilitate nucleophilic attack on the electron-deficient pyridine ring.Increased rate of nucleophilic substitution or hydrolysis of the methoxy group.General knowledge of SₙAr reactions.
Elevated Temperature (>100 °C) Can lead to thermal decomposition.Potential for decomposition, especially in the presence of other reactive species.General knowledge of thermal stability of organic compounds.
UV Light Exposure Photodegradation of the nitroaromatic system.Potential for decomposition into various byproducts.Nitrophenyl derivatives.[3]
Reducing Agents (e.g., H₂/Pd, Fe/HCl) Reduction of the nitro group to an amino group.Formation of 5-Fluoro-2-methoxy-pyridin-3-amine.General knowledge of nitro group reduction.
Strong Nucleophiles (e.g., NaSH, NaCN) Nucleophilic substitution of the nitro or fluoro group.Formation of substituted pyridine derivatives.3-Nitropyridines.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general methodology for reacting this compound with a nucleophile. Note: This is a generalized protocol and requires optimization for specific substrates and nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Base (e.g., K₂CO₃, Et₃N, if necessary)

  • Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • TLC or LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the anhydrous solvent.

  • Reagent Addition: Add the base (if required, 1-2 equivalents) to the solution. Then, add the nucleophile (1-1.5 equivalents) dropwise at room temperature or a reduced temperature (e.g., 0 °C) if the reaction is expected to be highly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures, depending on the reactivity of the nucleophile). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

Degradation_Pathways A This compound B Nucleophilic Substitution (Nu⁻ replaces -NO₂) A->B Strong Nucleophile C Nucleophilic Substitution (Nu⁻ replaces -F) A->C Nucleophile D Hydrolysis (-OCH₃ to -OH) A->D Strong Acid/Base E Reduction (-NO₂ to -NH₂) A->E Reducing Agent F Photodegradation A->F UV Light G Complex Mixture F->G

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Starting Material, Solvent, and Base B Add Nucleophile A->B C Stir at Desired Temperature B->C D Monitor by TLC/LC-MS C->D E Quench Reaction D->E Reaction Complete F Extract Product E->F G Purify Product (Chromatography/Recrystallization) F->G

Caption: General experimental workflow for reactions involving this compound.

References

Validation & Comparative

A Comparative Guide to 5-Fluoro-2-methoxy-3-nitropyridine and Other Fluorinated Pyridine Reagents in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. Fluorinated pyridine reagents, in particular, are invaluable building blocks for the synthesis of complex bioactive molecules. This guide provides an objective comparison of the performance of 5-Fluoro-2-methoxy-3-nitropyridine with other alternative fluorinated and chlorinated pyridine reagents, focusing on their reactivity in nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by established principles of physical organic chemistry and available experimental data from related systems.

Introduction to Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is a key transformation in the synthesis of substituted aromatic and heteroaromatic compounds. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The reactivity of the aromatic substrate is critically influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring.

For halogenated nitropyridines, the strong electron-withdrawing effect of the nitro group, combined with the inherent electron deficiency of the pyridine ring, activates the molecule for nucleophilic attack. In the context of SNAr reactions, the "element effect" dictates that fluoride is generally a better leaving group than chloride, bromide, or iodide. This is contrary to the trend observed in aliphatic SN2 reactions. The high electronegativity of fluorine polarizes the carbon-fluorine bond, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.

Comparative Reactivity and Performance Data

While direct, side-by-side quantitative kinetic data for this compound against its chloro-analogue under identical conditions is limited in the public domain, a comparative assessment can be made based on the established principles of SNAr reactivity and data from analogous systems.

It is a well-established principle that for SNAr reactions, a fluorine atom is a significantly better leaving group than a chlorine atom. This is attributed to the high electronegativity of the fluorine atom, which exerts a strong inductive electron-withdrawing effect, thereby stabilizing the negatively charged Meisenheimer complex formed during the rate-determining step of the SNAr mechanism.[1]

Studies on related systems have consistently demonstrated the superior reactivity of fluoro-substituted nitroaromatics. For instance, in reactions with glutathione, compounds with a fluoride leaving group were generally more reactive (t1/2 between 18 and 62 hours) than their respective chloro analogs (t1/2 typically > 100 hours).[2] This enhanced reactivity of the fluoro-substituted compound allows for milder reaction conditions, which can be crucial when working with sensitive functional groups in complex molecules.

The tables below summarize representative data from the literature on the reactivity of related chloronitropyridines and provide an expected reactivity comparison for the title compound based on established principles.

Table 1: Quantitative Comparison of Reactivity of Chloronitropyridine Isomers with Piperidine

This table provides a clear quantitative comparison of the relative reactivities of various chloronitropyridine isomers. The position of the nitro group relative to the leaving group significantly impacts the reaction rate by influencing the stability of the Meisenheimer intermediate.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low

Data extracted from a study on the reaction of chloronitropyridine isomers with piperidine in ethanol at 40°C.[3]

Table 2: Expected Comparative Performance of this compound

Based on the principles of SNAr, the following table provides an expected comparison of this compound with its chloro-analogue and other relevant reagents.

ReagentLeaving GroupActivating GroupsExpected ReactivityTypical Reaction Conditions
This compound -F -NO₂, -OCH₃, Ring NVery High Mild (e.g., room temp. to moderate heating)
2-Chloro-3-methoxy-5-nitropyridine-Cl-NO₂, -OCH₃, Ring NHighModerate heating
2-Fluoro-5-nitropyridine-F-NO₂, Ring NHighMild to moderate heating
2-Chloro-5-nitropyridine-Cl-NO₂, Ring NModerateModerate to strong heating

Experimental Protocols

The following are detailed, representative protocols for conducting SNAr reactions on this compound and a comparative chloro-analogue. These protocols can be adapted for a variety of nucleophiles.

Protocol 1: Synthesis of 2-(Anilino)-5-fluoro-3-nitropyridine from this compound

Materials:

  • This compound

  • Aniline (or substituted aniline)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add aniline (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(anilino)-5-fluoro-3-nitropyridine.

Protocol 2: Synthesis of 2-(Anilino)-3-methoxy-5-nitropyridine from 2-Chloro-3-methoxy-5-nitropyridine

Materials:

  • 2-Chloro-3-methoxy-5-nitropyridine

  • Aniline (or substituted aniline)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-Chloro-3-methoxy-5-nitropyridine (1.0 eq) in anhydrous DMF, add aniline (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS. Note that higher temperatures and longer reaction times may be required compared to the fluoro-analogue.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(anilino)-3-methoxy-5-nitropyridine.

Visualizations

The following diagrams illustrate the general mechanism of the SNAr reaction and a typical experimental workflow.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products Start Fluoronitropyridine + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack End Substituted Pyridine + Fluoride Ion Intermediate->End Elimination of Leaving Group

Caption: General mechanism of the SNAr reaction on a fluoronitropyridine.

Experimental_Workflow A 1. Reaction Setup (Reagents in Solvent) B 2. Reaction (Heating & Monitoring) A->B C 3. Workup (Quenching & Extraction) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS, etc.) D->E

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

This compound is a highly reactive and versatile reagent for nucleophilic aromatic substitution reactions. Based on established principles, its performance is expected to be superior to that of its chlorinated counterpart and other less activated fluorinated pyridines, allowing for milder reaction conditions and potentially higher yields. This makes it an attractive building block in the synthesis of complex molecules, particularly in the context of drug discovery and development where efficient and selective functionalization is paramount. The provided protocols and workflows offer a practical guide for the application of this and related reagents in a laboratory setting.

References

The Biological Efficacy of 5-Fluoro-2-methoxy-3-nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 5-Fluoro-2-methoxy-3-nitropyridine derivatives and related compounds. By presenting available experimental data, detailed methodologies, and visual representations of mechanisms of action, this document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly available literature, this guide draws comparisons from structurally similar and well-studied analogues to infer its potential activities and guide future research.

Comparative Analysis of Biological Activity

The biological activities of nitropyridine derivatives are significantly influenced by the nature and position of substituents on the pyridine ring. The presence of a nitro group, a strong electron-withdrawing group, and a fluorine atom can considerably enhance the pharmacological properties of these compounds.

Anticancer Activity

Recent studies have highlighted that 3-nitropyridine analogues are a novel class of potent microtubule-targeting agents with significant anti-cancer effects across a wide range of cancer types.[1][2] These compounds induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization by binding to the colchicine site of tubulin.[1][2]

While specific data for this compound is not available, the following tables summarize the in vitro anticancer activity of closely related 3-nitropyridine analogues.

Table 1: In Vitro Anticancer Activity of 3-Nitropyridine Analogues (Clonogenic Assay)

CompoundCancer Cell LineIC50 (nM)
4AZA2891HT-29 (Colon Adenocarcinoma)5.4
4AZA2996HT-29 (Colon Adenocarcinoma)4.0

Data extracted from a study on 3-nitropyridine analogues as microtubule-targeting agents.[1]

Table 2: In Vitro Anticancer Activity of 3-Nitropyridine Analogues (NIH Cancer Cell Line Panel)

CompoundMean GI50 (nM) across 59 cell lines
4AZA289135.5
4AZA299621.9

GI50 is the concentration required to inhibit cell growth by 50%. Data from the National Cancer Institute's 60-cell line screen.[1]

The potent activity of these analogues suggests that this compound could also exhibit significant anticancer properties, likely through a similar mechanism of tubulin polymerization inhibition. The presence of the fluoro and methoxy groups may further modulate its activity and selectivity.

Antimicrobial Activity

Fluorinated pyridine derivatives have also been investigated for their antimicrobial properties. While specific MIC (Minimum Inhibitory Concentration) values for this compound were not found, the following table presents data for a series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, highlighting the potential of the fluoropyridine scaffold in developing antibacterial agents.

Table 3: In Vitro Antimicrobial Activity of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone Derivatives against Gram-Positive Bacteria

CompoundStaphylococcus aureus ATCC 29213 (MIC in µg/mL)Enterococcus faecalis ATCC 29212 (MIC in µg/mL)Staphylococcus epidermidis ATCC 12228 (MIC in µg/mL)
Derivative 6a 482
Derivative 6b 8164
Derivative 6c 242
Derivative 7j 0.250.50.25
Linezolid (Control) 221

Data extracted from a study on the antibacterial evaluation of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives.[3]

These findings suggest that the 5-fluoropyridine moiety is a promising pharmacophore for the development of new antibacterial agents. Further investigation is warranted to determine the specific antimicrobial spectrum and potency of this compound and its direct derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Visualizing Mechanisms and Workflows

Signaling Pathway: Tubulin Polymerization Inhibition

The primary anticancer mechanism of 3-nitropyridine analogues involves the disruption of microtubule dynamics.

G cluster_0 Cellular Effects 3_Nitropyridine_Derivative 3-Nitropyridine Derivative Tubulin_Heterodimers αβ-Tubulin Heterodimers 3_Nitropyridine_Derivative->Tubulin_Heterodimers Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization 3_Nitropyridine_Derivative->Microtubule_Polymerization Inhibits Tubulin_Heterodimers->Microtubule_Polymerization Polymerize to form Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Essential for G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Formation->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by 3-nitropyridine derivatives.

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxicity of a compound.

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end MIC_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compound start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate Inoculate Microtiter Plate prepare_dilutions->inoculate prepare_inoculum->inoculate incubate Incubate (18-24h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Comparative Pharmacokinetic Profiles of Novel Anticancer Agents Derived from Fluorinated Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the pharmacokinetic properties of emerging cancer therapeutics, NY-2 and VERU-111.

In the landscape of modern oncology, the chemical scaffold of a drug candidate is a critical determinant of its pharmacokinetic behavior and, consequently, its therapeutic potential. Among the myriad of heterocyclic compounds, fluorinated pyridines have emerged as a promising foundation for the development of novel anticancer agents. The inclusion of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the pharmacokinetic profiles of two investigational anticancer drugs, NY-2 and VERU-111, which, while not direct derivatives of 5-Fluoro-2-methoxy-3-nitropyridine, share the core structural motif of a fluorinated pyridine and represent the therapeutic potential of this chemical class.

Overview of Compared Agents

NY-2 is a novel derivative of ZLDI-8, an inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM-17), which plays a crucial role in the Notch signaling pathway. The parent compound, ZLDI-8, has demonstrated antitumor activity, and NY-2 was synthesized to optimize its pharmacological properties.

VERU-111 (Sabizabulin) is an orally bioavailable, next-generation tubulin inhibitor that targets the colchicine binding site. It is currently in clinical development for the treatment of various cancers, including prostate and breast cancer. Its fluorinated pyridine core is a key feature of its design.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of NY-2 and its parent compound ZLDI-8, following intravenous administration in rats. While a directly comparable preclinical data table for VERU-111 is not publicly available, information on its oral bioavailability has been reported.

ParameterZLDI-8NY-2VERU-111
Dose (mg/kg) 6 (i.v.)6 (i.v.)Not specified
Cmax (ng/mL) Not specifiedSignificantly increased vs. ZLDI-8Not available
t1/2 (h) Not specifiedSignificantly increased vs. ZLDI-8Not available
AUC0-t (hng/mL) Not specifiedSignificantly increased vs. ZLDI-8Not available
AUC0-∞ (hng/mL) Not specifiedSignificantly increased vs. ZLDI-8Not available
MRT0-t (h) 1.070.31Not available
Clearance (CL) Not specified22.2% of ZLDI-8's clearanceNot available
Oral Bioavailability Not availableNot available21% to 50% (in mice, rats, and dogs)[1]

Pharmacokinetic parameters for ZLDI-8 and NY-2 were determined in rats following a 6 mg/kg intravenous injection.[2][3]

Experimental Protocols

In Vivo Pharmacokinetic Study of NY-2

The pharmacokinetic profiles of NY-2 and its parent compound ZLDI-8 were evaluated in Sprague-Dawley rats.[2]

Animal Model:

  • Male Sprague-Dawley rats were used for the study.

  • Animals were housed in a controlled environment and had free access to food and water.

Drug Administration:

  • A single dose of 6 mg/kg of either ZLDI-8 or NY-2 was administered intravenously via the tail vein.[2]

Blood Sampling:

  • Blood samples were collected at predetermined time points post-administration.

  • Plasma was separated by centrifugation and stored at -20°C until analysis.

Bioanalysis:

  • The concentrations of ZLDI-8 and NY-2 in plasma samples were determined using a validated high-performance liquid chromatography (HPLC) method.

  • The lower limits of quantification for ZLDI-8 and NY-2 were 10 ng/mL and 100 ng/mL, respectively.[2]

Pharmacokinetic Analysis:

  • A two-compartment model was used to calculate the pharmacokinetic parameters using a statistical moment algorithm.[2]

  • Parameters determined included the maximum plasma concentration (Cmax), half-life (t1/2), area under the plasma concentration-time curve (AUC), plasma clearance (CL), and mean residence time (MRT).[2]

Preclinical Development of VERU-111

While a detailed, publicly available protocol for a single pharmacokinetic study of VERU-111 is not available, its development involved extensive preclinical evaluation.

Animal Models:

  • Pharmacokinetic properties, including oral bioavailability, were assessed in mice, rats, and dogs.[1]

Drug Administration:

  • For oral bioavailability studies, VERU-111 was administered orally. Intravenous administration would also have been performed to determine absolute bioavailability.

Bioanalysis:

  • Validated bioanalytical methods, likely LC-MS/MS, would have been used to quantify VERU-111 concentrations in plasma and other biological matrices.

Pharmacokinetic Analysis:

  • Standard non-compartmental or compartmental analysis would have been used to determine key pharmacokinetic parameters.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the experimental processes involved, the following diagrams illustrate the relevant signaling pathways and a generalized workflow for in vivo pharmacokinetic studies.

G Generalized In Vivo Pharmacokinetic Study Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Drug_Administration Drug Administration (e.g., IV, Oral) Fasting->Drug_Administration Blood_Collection Serial Blood Collection Drug_Administration->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Bioanalysis Bioanalysis (e.g., HPLC, LC-MS/MS) Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis (e.g., NCA, Compartmental) Bioanalysis->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting

A generalized workflow for conducting in vivo pharmacokinetic studies.

G ADAM-17/Notch Signaling Pathway Inhibition by ZLDI-8/NY-2 cluster_nucleus ZLDI8 ZLDI-8 / NY-2 ADAM17 ADAM-17 ZLDI8->ADAM17 Inhibits S2_Cleavage S2 Cleavage ADAM17->S2_Cleavage Mediates Notch_Receptor Notch Receptor Notch_Receptor->S2_Cleavage Notch_Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Ligand->Notch_Receptor Binds S3_Cleavage S3 Cleavage S2_Cleavage->S3_Cleavage gamma_Secretase γ-Secretase gamma_Secretase->S3_Cleavage Mediates NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to CSL CSL NICD->CSL Forms complex with Gene_Transcription Target Gene Transcription (e.g., HES, HEY) CSL->Gene_Transcription Activates

Inhibition of the ADAM-17/Notch signaling pathway by ZLDI-8/NY-2.

G Tubulin Polymerization Inhibition by VERU-111 VERU111 VERU-111 Tubulin_Dimers α/β-Tubulin Dimers VERU111->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization VERU111->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Polymerize into Microtubules Microtubules Microtubule_Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Mechanism of action of VERU-111 via inhibition of tubulin polymerization.

Conclusion

The comparison of NY-2 and VERU-111, both anticancer agents featuring a fluorinated pyridine core, highlights the diverse therapeutic strategies and pharmacokinetic profiles that can be achieved from this versatile scaffold. The derivatization of ZLDI-8 to NY-2 resulted in a significantly improved pharmacokinetic profile in rats, with increased exposure and reduced clearance, which may translate to enhanced efficacy in vivo.[2] VERU-111 demonstrates favorable oral bioavailability across multiple species, a significant advantage for patient compliance and long-term treatment.[1]

While a direct, parameter-by-parameter comparison of the pharmacokinetics of NY-2 and VERU-111 is limited by the availability of public data, this guide provides a framework for understanding the properties of these emerging therapeutics. The detailed experimental protocols and pathway diagrams offer valuable insights for researchers in the field of drug discovery and development. Further studies are warranted to fully elucidate the clinical pharmacokinetic profiles of these promising anticancer agents.

References

Comparative Analysis of Biologically Active Compounds Derived from Fluorinated Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vitro and in vivo activities of compounds synthesized from or structurally related to 5-Fluoro-2-methoxy-3-nitropyridine. This guide provides a comparative overview of their therapeutic potential, supported by experimental data and methodologies.

While specific public data on compounds directly synthesized from this compound is limited, the broader class of fluorinated nitropyridine derivatives has shown significant promise in preclinical studies. The incorporation of a fluorine atom and a nitro group into pyridinone and other heterocyclic scaffolds can significantly influence their physicochemical and biological properties, often leading to enhanced therapeutic activities, including anticancer and antifungal effects.[1] This guide synthesizes available data on structurally similar compounds to provide a comparative framework for future research and development.

In Vitro Anticancer Activity: A Comparative Overview

Derivatives of nitropyridines and related fluorinated heterocycles have demonstrated potent cytotoxic activity against a range of cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical cellular processes, such as tubulin polymerization. For instance, certain nitropyridine derivatives are known to bind to the colchicine site of tubulin, leading to G2/M phase cell cycle arrest.[2] The substitution pattern, including the presence of fluoro and methoxy groups, has been shown to enhance cytotoxicity by over 100-fold compared to simpler analogs, achieving IC50 values in the nanomolar range in multiple cancer models.[2]

Below is a comparative summary of the in vitro cytotoxic activity of representative compounds from related chemical series.

Compound ClassDerivative ExampleCancer Cell LineIC50 / GI50 (µM)Reference
Thieno[2,3-b]pyridinesDerivative 9a (cyclooctane moiety)MB-MDA-4350.07[3]
Makaluvamine AnalogsFBA-TPQVarious0.097 - 2.297[4]
5-Fluorouracil DerivativesCompound 2K562, B16, CHOModerate to Potent[5]
5-Fluorouracil DerivativesCompound 6K562, B16, CHOModerate to Potent[5]
Naphthyridines9-Amino-2-ethoxy-8-methoxy-3H-benzo[de][1][6]naphthyridin-3-oneHL-60, K562, MCF-7, etc.0.03 - 8.5[7]

In Vivo Efficacy of a Lead Candidate: FBA-TPQ

A notable example from a related class of compounds is FBA-TPQ, a makaluvamine analog. In vivo studies using a mouse MCF-7 xenograft model of breast cancer demonstrated significant dose-dependent tumor growth inhibition.[4]

CompoundDosageDosing ScheduleTumor Growth Inhibition (%)Body Weight LossReference
FBA-TPQ5 mg/kg/d3 days/week for 3 weeks36.2Not significant[4]
FBA-TPQ10 mg/kg/d3 days/week for 2 weeks-Observed[4]
FBA-TPQ20 mg/kg/d3 days/week for 1 week71.6 (on day 18)Observed[4]

Signaling Pathways and Molecular Mechanisms

The anticancer activity of these compounds is often attributed to their interaction with key cellular targets. For example, FBA-TPQ exposure in MCF-7 cells led to an increase in p53/p-p53, Bax, and cleaved caspases, indicating the induction of apoptosis.[4] Other related compounds function as microtubule-targeting agents, disrupting the cell cycle.[2]

signaling_pathway Compound Nitropyridine Derivative Tubulin Tubulin Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization CellCycle G2/M Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of action for microtubule-targeting nitropyridine derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., K562, B16, CHO) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[8]

  • Compound Treatment: Cells are treated with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 30, and 50 µM) and incubated for a specified period (e.g., 48-72 hours).[5]

  • MTT Addition: MTT solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

  • Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The test compound (e.g., FBA-TPQ) is administered to the mice via a suitable route (e.g., intraperitoneal injection) at various doses and schedules.[4]

  • Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

experimental_workflow start Start synthesis Compound Synthesis (e.g., from this compound) start->synthesis invitro In Vitro Screening (e.g., MTT Assay) synthesis->invitro select Lead Compound Selection invitro->select invivo In Vivo Efficacy (Xenograft Model) select->invivo Promising Activity pkpd Pharmacokinetic/ Pharmacodynamic Studies invivo->pkpd end End pkpd->end

Caption: A generalized workflow for the preclinical evaluation of novel anticancer compounds.

Conclusion

The strategic incorporation of fluorine and methoxy groups into nitropyridine and related heterocyclic scaffolds presents a promising avenue for the discovery of novel therapeutic agents. While direct experimental data on derivatives of this compound remains to be fully disclosed in public literature, the comparative analysis of structurally similar compounds reveals significant potential for potent anticancer and other biological activities. The methodologies and data presented in this guide offer a valuable resource for researchers to design and evaluate new chemical entities based on this versatile scaffold. Further synthesis and biological evaluation are warranted to explore the full therapeutic potential of this compound class.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5-Fluoro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Fluoro-2-methoxy-3-nitropyridine, ensuring adherence to best practices and regulatory compliance.

Immediate Safety and Disposal Plan

The proper disposal of this compound is a critical process that demands careful planning and execution. The following step-by-step procedure outlines the necessary actions to mitigate risks and ensure safe handling from the point of waste generation to its ultimate disposal.

Step 1: Personal Protective Equipment (PPE) and Hazard Assessment

  • Required PPE:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A laboratory coat

Step 2: Waste Characterization and Segregation

Proper identification and segregation of chemical waste are fundamental to a safe and compliant disposal process.

  • Chemical Waste Designation: this compound must be treated as a hazardous chemical waste. It should never be disposed of down the drain or in regular trash receptacles.

  • Segregation: This compound is a halogenated and nitrated organic substance. It must be collected in a designated waste container for halogenated organic waste, separate from non-halogenated solvents, aqueous waste, and solid waste.[1] Mixing with incompatible materials can lead to dangerous chemical reactions.

Step 3: Secure Collection and Storage

The integrity of waste containment is vital for safe temporary storage within the laboratory.

  • Appropriate Containers: Use a clearly labeled, leak-proof container compatible with organic solvents. The container should have a secure screw-top cap to prevent the release of vapors.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of initial waste accumulation should also be recorded.

  • Storage: Store the waste container in a designated and well-ventilated satellite accumulation area, away from heat, sparks, and open flames.[2] Ensure it is stored separately from incompatible waste streams.

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Small Spills: For minor spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collection: Carefully collect the absorbent material and contaminated debris using non-sparking tools.[2]

  • Disposal of Spill Debris: Place all contaminated materials into a designated, sealed container for hazardous waste disposal.

Step 5: Final Disposal Protocol

The final disposal of this compound must be conducted through an approved hazardous waste management service.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services company. These companies are equipped to transport and dispose of chemical waste in accordance with national and local regulations.

  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility with appropriate emission controls.

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that their disposal practices comply with all local, regional, and national hazardous waste regulations.[2]

Key Data and Hazard Summary

Since specific quantitative disposal limits for this compound are not available, the following table summarizes its known and inferred hazards based on related compounds. This information underscores the importance of handling it as a hazardous material.

ParameterInformationSource
Chemical Name This compoundN/A
Appearance Likely a solid or liquidInferred
Hazards May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.Inferred from similar compounds[3][4]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[3]
In case of contact Rinse skin with water/shower. Rinse eyes cautiously with water for several minutes.[2][3]
Spill Procedure Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[2][3]
Disposal Method Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Segregate as Halogenated Organic Waste B->C D Collect in a Labeled, Leak-Proof Container C->D E Store in Designated Satellite Accumulation Area D->E F Is there a spill? E->F G Absorb with Inert Material and Collect F->G Yes H Arrange for Pickup by Licensed Waste Disposal Service F->H No G->D I High-Temperature Incineration at Approved Facility H->I J Document Disposal Record I->J

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 5-Fluoro-2-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Fluoro-2-methoxy-3-nitropyridine

This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.

Hazard Identification and Immediate Precautions
  • Acute Toxicity: Harmful if swallowed.[1][4]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Signal Word: Warning[1]

Due to the presence of the nitro group and the fluorinated pyridine ring, this compound should be handled with caution. Nitroaromatic compounds can be toxic, and fluorinated compounds may have unique reactivity and toxicological properties.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the required protective gear based on best practices for handling analogous chemical compounds.[7][8]

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles. A face shield provides an additional layer of protection.[7][9]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended) and a chemically resistant lab coat.Prevents direct skin contact. Gloves should be inspected for tears or contamination and changed frequently. The lab coat should be fully buttoned.[8][9]
Respiratory Protection NIOSH-approved N95 dust mask or a higher-level respirator (e.g., PAPR).Necessary when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area or a chemical fume hood is also required.[8]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for user safety and experimental integrity.

3.1. Engineering Controls and Preparation:

  • Work Area: Always handle this compound in a certified chemical fume hood to minimize the inhalation of dust or vapors.[5]

  • Ventilation: Ensure proper ventilation in the work area.[5]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible.[3][5]

  • Designated Area: Designate a specific area for handling, weighing, and preparing solutions of this chemical.[8]

  • Surface Protection: Use disposable plastic-backed absorbent paper ("bench paper") to protect work surfaces from contamination.[10]

3.2. Handling and Solution Preparation:

  • Don PPE: Before handling, put on all required PPE as detailed in the table above.[8]

  • Weighing: If weighing the solid, do so in the fume hood on a tared weighing paper or in a closed container.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[2][3]

3.3. Emergency Procedures:

Exposure Type First Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][7]
Eye Contact Immediately rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3]
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][3]
Ingestion If swallowed, rinse your mouth. Call a poison center or doctor if you feel unwell.[2]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation and Collection:

  • Chemical Waste: All waste containing this compound, whether in solid or liquid form, must be treated as hazardous chemical waste.[11]

  • Contaminated Materials: Any materials contaminated with this chemical, such as gloves, weighing paper, and bench paper, should be collected in a designated, sealed waste container.[7]

  • Segregation: Keep this chemical waste separate from other waste streams like biological or radioactive waste.[11]

4.2. Container Disposal:

  • Rinsing: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from the cleaning process must be collected as hazardous liquid waste.[8]

  • Final Disposal: After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste, or as directed by your environmental health and safety office.

4.3. Institutional Guidelines:

  • Always follow your institution's and local regulations for hazardous waste disposal.[11][12]

  • Contact your institution's environmental health and safety (EHS) office for specific guidance on the disposal of this chemical.[7]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood Work Area prep1->prep2 handle1 Weigh Compound in Hood prep2->handle1 handle2 Prepare Solution handle1->handle2 clean1 Segregate Waste handle2->clean1 clean3 Dispose of Waste via EHS clean1->clean3 clean2 Triple-Rinse Glassware clean2->clean3

References

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